Methyl Paraben-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFILQKKLGQFO-WBJZHHNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894090 | |
| Record name | methyl 4-hydroxy(13C6)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581694-95-2 | |
| Record name | methyl 4-hydroxy(13C6)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Methyl Paraben-13C6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl Paraben-13C6, a crucial tool in modern analytical research. This document details its core properties, primary applications, and the experimental protocols for its use, adhering to the highest standards of scientific accuracy and data presentation.
Introduction to this compound
This compound is the stable isotope-labeled form of Methyl Paraben (Methyl 4-hydroxybenzoate), a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] In this compound, the six carbon atoms of the benzene ring have been replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1]
Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry assays. Because this compound is chemically identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. However, it is distinguishable by its higher mass-to-charge ratio (m/z), allowing for precise and accurate quantification of the native methylparaben in a sample.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | ¹³C₆C₂H₈O₃ |
| Molecular Weight | 158.1 g/mol |
| CAS Number | 1581694-95-2 |
| Appearance | White crystalline powder |
| Purity | Typically >98% |
Primary Use in Research: An Internal Standard
The primary and most critical application of this compound in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of methylparaben.[1][2] This technique is employed across various scientific disciplines, including:
-
Environmental Monitoring: Detecting and quantifying methylparaben, an emerging contaminant, in water, soil, and sediment samples.[3][4]
-
Human Biomonitoring: Measuring exposure to methylparaben in human populations through the analysis of biological matrices such as urine and seminal plasma.[5][6]
-
Cosmetic and Personal Care Product Analysis: Ensuring the safety and quality of consumer products by verifying the concentration of methylparaben as a preservative.[2][7][8]
-
Pharmaceutical Analysis: Quantifying methylparaben in pharmaceutical formulations where it is used as a preservative.[9]
The use of this compound as an internal standard corrects for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response, leading to highly accurate and precise results.[2][5][7][8]
Experimental Protocols
The following sections provide detailed methodologies for the analysis of methylparaben in various matrices using this compound as an internal standard.
Analysis of Methylparaben in Personal Care Products by GC-MS/MS
This protocol is adapted from a method for the rapid determination of parabens in personal care products.[2][7][8]
3.1.1 Sample Preparation
-
Weigh 0.1 g of the cosmetic or personal care product sample into a centrifuge tube.
-
Spike the sample with a known concentration of this compound solution in methanol.
-
Add 1 mL of methanol to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 800g for 5 minutes.[10]
-
Filter the supernatant through a 0.2-μm syringe filter into a GC vial for analysis.[10]
3.1.2 GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 30 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben | 152 | 93 | 15 |
| Methylparaben | 152 | 121 | 10 |
| This compound | 158 | 99 | 15 |
| This compound | 158 | 127 | 10 |
Analysis of Methylparaben in Environmental Water Samples by LC-MS/MS
This protocol outlines a common approach for the determination of methylparaben in environmental water samples.[11]
3.2.1 Sample Preparation (Solid-Phase Extraction)
-
Filter the water sample (e.g., 100 mL) through a 0.45-µm glass fiber filter.
-
Spike the filtered water sample with a known amount of this compound.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3.2.2 LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer (MS): Sciex Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Temperature: 550 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylparaben | 151 | 92 | -20 |
| Methylparaben | 151 | 136 | -15 |
| This compound | 157 | 98 | -20 |
| This compound | 157 | 142 | -15 |
Analysis of Methylparaben in Human Urine by UHPLC-HRMS
This protocol is based on a method for the accurate analysis of parabens in human urine.[5][12]
3.3.1 Sample Preparation (Ultrasound-Assisted Emulsification Microextraction)
-
Thaw the urine sample (e.g., 1 mL) at room temperature.
-
Spike the urine sample with a known concentration of this compound.
-
Add 100 µL of a suitable extraction solvent (e.g., a mixture of tetrachloroethylene and acetone).
-
Vortex the sample for 1 minute to create an emulsion.
-
Sonicate the sample for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000g) for 5 minutes to separate the phases.
-
Collect the organic phase at the bottom of the tube and transfer it to an autosampler vial for analysis.
3.3.2 UHPLC-HRMS Instrumental Analysis
-
UHPLC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Targeted MS/MS
Quantitative Data
The use of this compound allows for the achievement of low detection limits and high accuracy in the quantification of methylparaben. The following tables summarize typical quantitative performance data from various studies.
Table 4.1: Limits of Detection (LOD) and Quantification (LOQ) for Methylparaben using this compound
| Matrix | Analytical Method | LOD | LOQ |
| Personal Care Products | GC-MS/MS | - | - |
| Environmental Water | LC-MS/MS | 0.01 ng/L | 0.03 ng/L |
| Soil and Sediment | LC-MS/MS | 0.03 ng/g | 0.11 ng/g |
| Human Urine | UHPLC-HRMS | 0.1 ng/mL | 0.3 ng/mL |
| Human Seminal Plasma | UPLC-MS/MS | 0.05 ng/mL | 0.15 ng/mL |
Table 4.2: Recovery and Precision Data for Methylparaben Analysis
| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Personal Care Products | GC-MS/MS | 97-107 | <10 |
| Environmental Water | LC-MS/MS | 92-105 | <8 |
| Soil and Sediment | LC-MS/MS | 83-110 | <15 |
| Human Urine | UHPLC-HRMS | 93-107 | 1-8 |
Experimental Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of methylparaben using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of parabens in environmental solid samples by ultrasonic-assisted extraction and liquid chromatography with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 12. ovid.com [ovid.com]
An In-depth Technical Guide to Methyl Paraben-13C6: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl Paraben-13C6, a stable isotope-labeled form of the widely used preservative, methylparaben. This document details its chemical structure, and physical properties, and focuses on its critical role as an internal standard in advanced analytical methodologies. Detailed experimental protocols and workflow visualizations are provided to support its practical application in research and development.
Core Chemical and Physical Properties
This compound is structurally identical to methylparaben, with the exception of six carbon atoms in the benzene ring, which are replaced with the stable isotope carbon-13.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass in mass spectrometry.[2]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | PubChem[3] |
| Synonyms | Methyl 4-hydroxybenzoate-(ring-13C6), Methyl Paraben-(ring-13C6) | Sigma-Aldrich[4], ChemicalBook[5] |
| CAS Number | 1581694-95-2 | LGC Standards[6] |
| Unlabeled CAS Number | 99-76-3 | LGC Standards[6] |
| Molecular Formula | C₂¹³C₆H₈O₃ | LGC Standards[6], Pharmaffiliates[2] |
| Molecular Weight | 158.10 g/mol | PubChem[3], BOC Sciences[7] |
| Exact Mass | 158.06747313 Da | PubChem[3] |
| Purity | Typically ≥98% | CymitQuimica[8], Cambridge Isotope Laboratories[9] |
| Appearance | Colorless crystals or white crystalline powder | Wikipedia[10] (for unlabeled) |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[2] |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard for the accurate quantification of methylparaben in various matrices using isotope dilution mass spectrometry (IDMS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Isotope-labeled internal standards are crucial for correcting for analyte loss during sample preparation and for compensating for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1]
Table 2: Key Applications of this compound
| Application Area | Description |
| Pharmaceuticals & Personal Care Products (PPCPs) | Quantification of methylparaben in cosmetics, lotions, creams, and pharmaceutical formulations to ensure compliance with regulatory limits.[9][11] |
| Food and Beverage Analysis | Used as a preservative in various food products; this compound aids in the accurate measurement of its concentration.[1] |
| Environmental Analysis | Detection and quantification of methylparaben as an environmental contaminant in water and soil samples.[9] |
| Biological Monitoring | Measurement of methylparaben and its metabolites in biological samples such as urine, blood, and tissue to assess human exposure.[12] |
Experimental Protocol: Quantification of Methyl Paraben in Cosmetic Creams using LC-MS/MS with this compound as an Internal Standard
This section outlines a representative experimental protocol for the analysis of methylparaben in a complex matrix, such as a cosmetic cream, using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[8][9][13]
Materials and Reagents
-
This compound (Internal Standard)
-
Methylparaben (Analytical Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Ultrapure Water
-
Vortex Mixer
-
Centrifuge
-
Syringe Filters (0.22 µm)
-
HPLC Vials
Sample Preparation
-
Weighing: Accurately weigh approximately 100 mg of the cosmetic cream into a centrifuge tube.
-
Spiking with Internal Standard: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of this compound in methanol to the sample.
-
Extraction: Add 5 mL of methanol to the tube.
-
Homogenization: Vortex the sample for 2 minutes to ensure thorough mixing and extraction of the parabens.
-
Sonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid matrix components.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate methylparaben from other matrix components.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Methylparaben: Monitor the transition of the precursor ion to a specific product ion.
-
MRM Transition for this compound: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion.
-
Quantification
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of methylparaben and a constant concentration of this compound. The ratio of the peak area of methylparaben to the peak area of this compound is plotted against the concentration of methylparaben. The concentration of methylparaben in the unknown sample is then determined from this calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow using this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis.
Signaling Pathways and Biological Activity
It is important to note that as a stable isotope-labeled compound, this compound is not expected to have any biological activity or participate in signaling pathways in a manner different from its unlabeled counterpart, methylparaben. The biological effects of methylparaben have been studied, and it is known to be an antimicrobial agent.[10] Some studies have also investigated its potential as an endocrine disruptor.[14] However, the purpose of using the 13C6-labeled version is purely for analytical quantification, not for investigating its biological effects.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of methylparaben. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for analyzing complex matrices. This guide has provided the core chemical and physical properties, a detailed experimental protocol, and a visual representation of the analytical workflow to facilitate its effective implementation in the laboratory.
References
- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. ovid.com [ovid.com]
- 13. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 14. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Methyl Paraben-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Methyl Paraben-¹³C₆. This stable isotope-labeled compound is a critical internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) in various research and development applications, including metabolic flux analysis and therapeutic drug monitoring.[1]
Introduction
Methylparaben (methyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.[1] Its ¹³C₆-labeled analogue, where the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool for accurate quantification in complex matrices. The synthesis of Methyl Paraben-¹³C₆ necessitates a robust methodology to ensure high chemical and isotopic purity. This guide outlines a common synthetic route and the analytical techniques employed to verify its isotopic enrichment.
Synthesis of Methyl Paraben-¹³C₆
The synthesis of Methyl Paraben-¹³C₆ is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-hydroxybenzoic acid-¹³C₆, followed by its esterification to yield the final product.
Step 1: Synthesis of 4-Hydroxybenzoic Acid-¹³C₆
While various methods exist for the synthesis of phenolic compounds, a common route for producing ring-labeled 4-hydroxybenzoic acid involves utilizing a correspondingly labeled precursor, such as phenol-¹³C₆. One established method is the Kolbe-Schmitt reaction, where potassium phenoxide-¹³C₆ is carboxylated under pressure with carbon dioxide.
Alternatively, microbial production methods have been developed. For instance, a recombinant strain of Klebsiella pneumoniae can be used to produce ring-labeled 4-hydroxybenzoic acid from isotopically labeled glucose in high yield.
Step 2: Esterification of 4-Hydroxybenzoic Acid-¹³C₆
The final step is the esterification of 4-hydroxybenzoic acid-¹³C₆ with methanol. A widely used and efficient method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
A general experimental protocol for this step is as follows:
Experimental Protocol: Esterification of 4-Hydroxybenzoic Acid-¹³C₆
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxybenzoic acid-¹³C₆ in an excess of methanol. The molar ratio of methanol to 4-hydroxybenzoic acid-¹³C₆ is typically between 3:1 and 5:1 to drive the reaction towards the product.[2]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the remaining mixture with a suitable base, such as a sodium bicarbonate solution.
-
Isolation and Purification: The crude Methyl Paraben-¹³C₆ will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous methanol).
This esterification process, when applied to the unlabeled p-hydroxybenzoic acid, has been reported to achieve yields of up to 90%.[2]
Isotopic Purity Analysis
The determination of the isotopic purity of Methyl Paraben-¹³C₆ is crucial for its use as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: Isotopic Purity by HR-MS
-
Sample Preparation: Prepare a dilute solution of Methyl Paraben-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or direct infusion source.
-
Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of Methyl Paraben-¹³C₆ (expected m/z for [M+H]⁺ is approximately 159.07, considering the mass of ¹³C).
-
Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species. The isotopic purity is calculated based on the abundance of the M+6 ion relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes in other elements (e.g., ¹³C in the methyl group, ¹⁷O, ¹⁸O) should be applied for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In the case of Methyl Paraben-¹³C₆, the presence of six ¹³C atoms in the aromatic ring will result in a complex splitting pattern in both the ¹H and ¹³C NMR spectra due to ¹³C-¹³C and ¹H-¹³C couplings. Quantitative ¹³C NMR can be used to determine the isotopic enrichment at each carbon position.
Experimental Protocol: Isotopic Purity by ¹³C NMR
-
Sample Preparation: Dissolve a precisely weighed amount of Methyl Paraben-¹³C₆ in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Data Acquisition: Use a quantitative ¹³C NMR pulse sequence with a sufficient relaxation delay to ensure accurate integration of all carbon signals.
-
Data Analysis: Integrate the signals corresponding to the aromatic carbons. The isotopic enrichment can be estimated by comparing the integrals of the ¹³C-labeled aromatic signals to any naturally abundant ¹³C signals (e.g., from the methyl group, if not labeled) or to an internal standard of known concentration and natural ¹³C abundance.
Quantitative Data Summary
The following tables summarize typical data for commercially available Methyl Paraben-¹³C₆.
| Property | Value | Reference |
| Molecular Formula | C₂¹³C₆H₈O₃ | [3] |
| Molecular Weight | 158.10 g/mol | [4][5] |
| CAS Number | 1581694-95-2 | [3][5] |
Table 1: Physicochemical Properties of Methyl Paraben-¹³C₆
| Parameter | Specification | Analytical Method | Reference |
| Chemical Purity | >95% | HPLC | [3] |
| Isotopic Purity | 99 atom % ¹³C | Mass Spectrometry / NMR | [6] |
Table 2: Purity Specifications for Methyl Paraben-¹³C₆
Visualizations
Caption: Synthesis pathway of Methyl Paraben-¹³C₆.
Caption: Analytical workflow for isotopic purity determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Methyl Paraben-13C6 | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]
- 4. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 5. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Methyl Paraben-13C6 CAS number and molecular weight
An In-depth Technical Guide to Methyl Paraben-13C6
This technical guide provides essential information regarding this compound, a stable isotope-labeled analog of Methyl Paraben. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.
Core Compound Information
This compound is the labeled version of Methyl Paraben, a widely used preservative in the cosmetics, pharmaceutical, and food industries. The incorporation of six carbon-13 atoms into the benzene ring of the molecule makes it an invaluable internal standard for analytical quantification methods such as mass spectrometry.
Data Presentation
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Name | Methyl 4-hydroxybenzoate-(ring-13C6) | [1] |
| CAS Number | 1581694-95-2 | [1][2][3][4] |
| Molecular Formula | C₂¹³C₆H₈O₃ | [3][5] |
| Molecular Weight | 158.10 g/mol | [1][3][5][6][7] |
| Synonyms | 4-Hydroxybenzoic Acid Methyl Ester-13C6, Metagin-13C6, Solbrol-13C6 | [3] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis. A general methodology for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is outlined below.
Objective: To accurately quantify the concentration of unlabeled Methyl Paraben in a given sample matrix.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled Methyl Paraben of a known high concentration.
-
Prepare a separate stock solution of this compound at a known concentration.
-
From the unlabeled stock solution, create a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
To a known volume or weight of the sample to be analyzed, add a precise amount of the this compound internal standard solution.
-
Perform an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto an appropriate LC column to separate the analytes.
-
Detect the analytes using a mass spectrometer, monitoring for the specific mass-to-charge ratios of both unlabeled Methyl Paraben and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled Methyl Paraben to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of Methyl Paraben in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to this compound.
References
- 1. Cas 1581694-95-2,this compound (in Acetone) | lookchem [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl paraben-(ring-13C6) | 1581694-95-2 [chemicalbook.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
Physical and chemical properties of 13C labeled methyl paraben
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 13C labeled methyl paraben. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide includes key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
13C labeled methyl paraben is a stable, non-radioactive isotopically labeled version of methyl paraben, a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.[1][2][3] The incorporation of the heavy isotope of carbon (¹³C) into the methyl paraben molecule makes it an invaluable tool in a variety of research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a tracer allows for the elucidation of metabolic pathways and pharmacokinetic profiles of parabens.[1]
Physical and Chemical Properties
The physical and chemical properties of 13C labeled methyl paraben are largely comparable to those of its unlabeled counterpart. The primary difference lies in its molecular weight due to the presence of the ¹³C isotope.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both unlabeled and 13C labeled methyl paraben for easy comparison.
Table 1: General Properties
| Property | Unlabeled Methyl Paraben | 13C Labeled Methyl Paraben |
| Chemical Name | Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate-¹³C₆ |
| Synonyms | Methylparaben, Nipagin M | Methyl Paraben-¹³C₆ |
| CAS Number | 99-76-3[3][4][5] | 1581694-95-2[6] |
| Molecular Formula | C₈H₈O₃[2][3] | ¹³C₆C₂H₈O₃[7] |
| Molecular Weight | 152.15 g/mol [4][8] | 158.10 g/mol [7][9] |
| Appearance | Colorless crystals or white crystalline powder[3][10] | Not specified, assumed to be similar to unlabeled |
Table 2: Physicochemical Properties
| Property | Value (for Unlabeled Methyl Paraben) |
| Melting Point | 125-128 °C[4][5] |
| Boiling Point | 270-280 °C (decomposes)[4] |
| Solubility in Water | 2.5 g/L at 25 °C[8] |
| logP (o/w) | 1.96[8] |
| pKa | 8.15 at 20 °C[4] |
Table 3: Solubility in Organic Solvents (for Unlabeled Methyl Paraben at 25 °C)
| Solvent | Solubility ( g/100 g) |
| Methanol | 59[8] |
| Ethanol | 52[8] |
| Acetone | 64[8] |
| Propylene Glycol | 22[8] |
| Ether | 23[8] |
| Benzene | 0.7[8] |
| Carbon Tetrachloride | 0.1[8] |
| Peanut Oil | 0.5[8] |
| DMSO | 100 mg/mL (requires sonication and warming)[1] |
Table 4: ¹³C NMR Chemical Shifts (for Unlabeled Methyl Paraben in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 167.72 |
| C-OH | 160.62 |
| C-H (aromatic, ortho to -OH) | 115.39 |
| C-H (aromatic, ortho to -COOCH₃) | 131.98 |
| C (aromatic, attached to -COOCH₃) | 122.11 |
| -OCH₃ | 52.12 |
Note: The chemical shifts for 13C labeled methyl paraben will be identical to the unlabeled compound. The key difference in the spectrum would be the significant enhancement of the signals from the labeled carbon atoms.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 13C labeled methyl paraben.
Synthesis of 13C Labeled Methyl Paraben
General Esterification Protocol:
-
Reaction Setup: In a round-bottom flask, combine ¹³C-labeled p-hydroxybenzoic acid and methanol in a molar ratio of approximately 1:2.5.[11]
-
Catalyst Addition: Add a suitable acid catalyst, such as sulfuric acid or sodium hydrogen sulfate.[11][12]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.[12] Microwave irradiation can also be employed to shorten the reaction time.[11]
-
Work-up: After the reaction is complete, the excess methanol is removed by distillation. The reaction mixture is then neutralized with a weak base, such as sodium bicarbonate solution.[11]
-
Purification: The crude product is then purified by filtration, washing with water, and drying to yield the final 13C labeled methyl paraben.
¹³C NMR Spectroscopy
The following is a general protocol for acquiring a ¹³C NMR spectrum of 13C labeled methyl paraben.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of 13C labeled methyl paraben in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and match the probe for ¹³C frequency.
-
Set the appropriate spectral width and acquisition time.
-
Adjust the receiver gain.
-
Acquire the spectrum using a standard pulse program (e.g., zg). The number of scans will depend on the sample concentration.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
LC-MS/MS Analysis for Quantification in Biological Samples
This protocol outlines a general procedure for the quantification of 13C labeled methyl paraben, often used as an internal standard for the analysis of unlabeled methyl paraben in biological matrices.[13][14][15]
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
Sample Preparation (Solid-Phase Extraction - SPE): [13]
-
Spike the biological sample (e.g., plasma, urine) with a known concentration of 13C labeled methyl paraben as an internal standard.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[13]
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC Conditions: [16]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or acetic acid to improve peak shape.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
MS/MS Conditions: [15]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled methyl paraben and the 13C labeled internal standard. This provides high selectivity and sensitivity.
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each analyte.
Signaling Pathways and Metabolism
Methyl paraben, and by extension its 13C labeled counterpart when used as a tracer, is known to interact with biological systems. Understanding its metabolic fate and signaling effects is crucial for interpreting experimental data.
Metabolism of Methyl Paraben
The primary metabolic pathway for methyl paraben involves two main steps: hydrolysis and glucuronidation.[17][18]
Caption: Metabolic pathway of methyl paraben.
Estrogenic Signaling Pathway of Methyl Paraben
Methyl paraben is known to exhibit weak estrogenic activity by interacting with estrogen receptors (ERs) and modulating downstream signaling pathways, such as the NF-κB pathway.[19][20]
Caption: Estrogenic signaling of methyl paraben.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of methyl paraben in a biological sample using 13C labeled methyl paraben as an internal standard.
Caption: LC-MS/MS analytical workflow.
Conclusion
13C labeled methyl paraben is a critical tool for researchers in various scientific disciplines. Its stability and the wealth of analytical techniques available for its detection and quantification make it an ideal internal standard and tracer. This guide provides essential data and protocols to facilitate its effective use in experimental settings. As research into the biological effects and environmental fate of parabens continues, the role of isotopically labeled standards like 13C labeled methyl paraben will undoubtedly become even more significant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methylparaben: What is it and where is it used? [drugs.com]
- 3. Methylparaben - Wikipedia [en.wikipedia.org]
- 4. Methylparaben CAS#: 99-76-3 [m.chemicalbook.com]
- 5. Methylparaben | 99-76-3 [chemicalbook.com]
- 6. Methyl Paraben-13C6 | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]
- 7. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 8. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. METHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 11. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
- 12. ijfans.org [ijfans.org]
- 13. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methylparaben-induced regulation of estrogenic signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methyl Paraben-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data, and details the experimental protocols for its analysis, serving as an essential resource for researchers in analytical chemistry, drug metabolism, and quality control.
Introduction to Methyl Paraben and its Labeled Analog
Methyl Paraben (Methyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1] Its extensive use necessitates reliable and accurate analytical methods for its quantification to ensure consumer safety and regulatory compliance. This compound, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based quantification.[2] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrum, enabling correction for matrix effects and variations in sample preparation and instrument response.
Mass Spectrometry Fragmentation of Methyl Paraben
The fragmentation of Methyl Paraben in a mass spectrometer, typically using Electron Ionization (EI), provides a characteristic pattern of fragment ions that is essential for its identification and quantification. The mass spectrum of unlabeled Methyl Paraben (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is well-documented and serves as the basis for understanding the fragmentation of its 13C-labeled counterpart.[3][4][5][6]
Electron Ionization (EI) Fragmentation of Unlabeled Methyl Paraben
The NIST Mass Spectrometry Data Center provides a reference spectrum for Methyl Paraben, which is summarized in the table below.[3][4][5][6] The fragmentation process begins with the ionization of the molecule, forming a molecular ion (M⁺•) at m/z 152. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, stable ions.
| m/z | Relative Intensity (%) | Ion Structure | Description |
| 152 | 65 | [C₈H₈O₃]⁺• | Molecular Ion |
| 121 | 100 | [C₇H₅O₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 93 | 45 | [C₆H₅O]⁺ | Loss of carbon monoxide (CO) from the m/z 121 ion |
| 65 | 35 | [C₅H₅]⁺ | Loss of carbon monoxide (CO) from the m/z 93 ion |
Caption: Key fragment ions and their relative intensities in the EI mass spectrum of unlabeled Methyl Paraben.
Predicted Fragmentation of this compound
Based on the established fragmentation of unlabeled Methyl Paraben and the principles of mass spectrometry of isotopically labeled compounds, the fragmentation pattern of this compound (¹³C₆C₂H₈O₃, Molecular Weight: 158.10 g/mol ) can be reliably predicted. The six ¹³C atoms in the benzene ring will increase the mass of any fragment containing this ring by 6 Da.
| Predicted m/z | Relative Intensity (%) (Predicted) | Ion Structure | Description |
| 158 | ~65 | [¹³C₆C₂H₈O₃]⁺• | Molecular Ion |
| 127 | ~100 | [¹³C₆H₅O₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 99 | ~45 | [¹³C₆H₅O]⁺ | Loss of carbon monoxide (CO) from the m/z 127 ion |
| 71 | ~35 | [¹³C₅H₅]⁺ | Loss of carbon monoxide (CO) from the m/z 99 ion |
Caption: Predicted key fragment ions and their relative intensities for this compound.
This prediction is supported by the observed fragmentation of other ¹³C-labeled aromatic compounds, such as ¹³C-labeled phenol, where the fragments containing the labeled ring show a corresponding mass shift.[7]
Visualizing the Fragmentation Pathway
The fragmentation process can be visualized as a series of logical steps. The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for both unlabeled Methyl Paraben and its 13C6-labeled analog under electron ionization.
Caption: EI fragmentation of unlabeled Methyl Paraben.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols for Analysis
The analysis of Methyl Paraben and its labeled internal standard is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the required sensitivity.
Sample Preparation for Cosmetic Products
A generic and effective sample preparation protocol for analyzing parabens in cosmetic creams and lotions is as follows:
-
Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to pellet solid excipients.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for GC-MS or LC-MS/MS analysis.
Caption: A typical workflow for cosmetic sample preparation.
GC-MS Analysis Protocol
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Unlabeled: 152, 121, 93; ¹³C₆-labeled: 158, 127, 99 |
LC-MS/MS Analysis Protocol
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Unlabeled: 151 > 92, 151 > 136; ¹³C₆-labeled: 157 > 98, 157 > 142 |
Conclusion
This technical guide provides a detailed understanding of the mass spectrometry fragmentation of this compound, a critical internal standard for accurate quantification. By leveraging the known fragmentation of the unlabeled compound and analogous ¹³C-labeled molecules, a reliable fragmentation pattern for the labeled standard is established. The provided experimental protocols for GC-MS and LC-MS/MS offer robust starting points for method development and routine analysis in various scientific and industrial settings. The clear presentation of quantitative data and visual workflows aims to facilitate the work of researchers and professionals in the field.
References
A Technical Guide to the Natural Occurrence and Synthesis of Methylparaben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylparaben (methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties. Its natural occurrence in various plants, alongside its straightforward chemical synthesis, makes it a subject of significant interest for researchers in natural product chemistry, synthetic chemistry, and drug formulation. This technical guide provides an in-depth overview of the natural sources of methylparaben and its precursor, p-hydroxybenzoic acid (PHBA), details various synthetic methodologies with experimental protocols, and explores its interaction with key biological signaling pathways.
Natural Occurrence of Methylparaben and p-Hydroxybenzoic Acid
Methylparaben and its parent compound, p-hydroxybenzoic acid, are found in a variety of plants, where they are thought to contribute to defense mechanisms against pathogens.[1][2] The concentrations of these compounds in natural sources are generally low.[3]
Quantitative Data on Natural Occurrence
The following table summarizes the reported concentrations of methylparaben and p-hydroxybenzoic acid in various natural sources. It is important to note that the concentration of these compounds can vary based on factors such as plant species, geographical location, and extraction methodology.
| Compound | Natural Source | Concentration | Reference(s) |
| Methylparaben | Cabbage (fresh-cut) | 81 μg/kg (in one positive sample out of fifty) | [4] |
| p-Hydroxybenzoic Acid | Açaí oil (Euterpe oleracea) | 892 ± 52 mg/kg | [5] |
| p-Hydroxybenzoic Acid | Coconut | Present | [5] |
| p-Hydroxybenzoic Acid | Wine | Present | [5] |
| p-Hydroxybenzoic Acid | Vanilla | Present | [5] |
Synthesis of Methylparaben
The industrial synthesis of methylparaben is primarily achieved through the Fischer esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[6][7] Variations in catalysts, reaction conditions, and purification methods have been developed to optimize yield and purity.
Common Synthetic Methods and Quantitative Data
The table below outlines various methods for the synthesis of methylparaben, detailing the reactants, catalysts, reaction conditions, and reported yields.
| Starting Material | Alcohol | Catalyst | Key Reaction Conditions | Yield (%) | Reference(s) |
| p-Hydroxybenzoic Acid | Methanol | Sulfuric Acid | Reflux for 8 hours | 70-80 | [8] |
| p-Hydroxybenzoic Acid | Methanol | Sulfuric Acid | Molar ratio (acid:alcohol) 1:3, reflux with toluene (azeotropic removal of water) | 86 | [9] |
| p-Hydroxybenzoic Acid | Methanol | Sodium Hydrogen Sulfate | Molar ratio (acid:alcohol) 1:2.5, microwave irradiation (450W) for 18 minutes | 95.52 | [10] |
| p-Hydroxybenzoic Acid | Methanol | Cation Exchange Resin (001x7Na) & 4A Molecular Sieve | Molar ratio (acid:alcohol) 1:5, 13% catalyst by weight of acid, 3 hours | 90 | [11] |
| p-Hydroxybenzoic Acid | Methanol | Aluminum Sulfate Hydrate | Molar ratio (acid:alcohol) 35:1, 130°C for 3 hours in a high-pressure reactor | Not specified | [12] |
| p-Hydroxybenzaldehyde | Methanol | Nano-cobalt supported CexMe1-xO2 solid solution with [Rpy]+[PF6]- ionic liquid | 80°C, 4 hours, under oxygen pressure | 99.3 | [6] |
Experimental Protocols
Extraction of Parabens from Vegetable Matter (QuEChERS Method)
This protocol is adapted from a method for the analysis of paraben residues in fresh-cut vegetables.[4]
Materials:
-
Homogenized vegetable sample
-
Acetonitrile
-
Multi-walled carbon nanotubes (MWCNTs) or primary-secondary amine (PSA) sorbent
-
Centrifuge
-
Vortex mixer
-
HPLC-MS/MS system
Procedure:
-
Weigh a representative homogenized sample of the vegetable matter.
-
Add acetonitrile to the sample in a centrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant (acetonitrile extract) to a clean tube.
-
Add the cleanup sorbent (MWCNTs or PSA) to the extract.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
The resulting solution is ready for analysis by HPLC-MS/MS for the quantification of methylparaben.
Chemical Synthesis of Methylparaben via Fischer Esterification
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[8][13]
Materials:
-
p-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated, brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Apparatus for recrystallization (Erlenmeyer flasks, Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (e.g., 2-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude methylparaben.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).[14][15][16]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain pure methylparaben. The melting point of the purified product should be between 125-128°C.[17]
-
Visualization of Signaling Pathways and Experimental Workflows
Chemical Synthesis of Methylparaben
The following diagram illustrates the Fischer esterification reaction for the synthesis of methylparaben from p-hydroxybenzoic acid and methanol.
Caption: Fischer esterification of p-hydroxybenzoic acid to methylparaben.
Experimental Workflow for Methylparaben Synthesis and Purification
This diagram outlines the key steps in the laboratory synthesis and purification of methylparaben.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of methylparaben in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Methylparaben synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ijfans.org [ijfans.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
- 11. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]
- 12. CN104725235A - Preparation method of methyl paraben - Google Patents [patents.google.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. METHYL PARABEN - Ataman Kimya [atamanchemicals.com]
The Role of Methyl Paraben-13C6 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Methyl Paraben-13C6 in metabolic studies. Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, and this compound serves as a critical tool for researchers to accurately trace, identify, and quantify the metabolic fate of methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products.
Introduction to this compound
This compound is a stable isotope-labeled analog of methylparaben, where six carbon atoms on the benzene ring are replaced with the heavy isotope, carbon-13. This labeling does not significantly alter the physicochemical properties or biological activity of the molecule but provides a distinct mass shift that allows for its unambiguous detection and differentiation from its unlabeled counterpart by mass spectrometry.[1] This key characteristic makes it an invaluable tool in modern metabolic research.
The primary applications of this compound in metabolic studies are:
-
Metabolic Pathway Elucidation: As a tracer, it allows for the confident identification of metabolites, as they will retain the 13C6-labeled phenyl group, exhibiting a characteristic mass shift.
-
Quantitative Bioanalysis: It is predominantly used as an internal standard in stable isotope dilution assays for the accurate quantification of methylparaben and its metabolites in complex biological matrices.[1]
Metabolic Pathway of Methylparaben
The metabolism of methylparaben is relatively well-characterized. The primary metabolic pathway involves two main phases:
-
Phase I Metabolism: The initial and major metabolic step is the hydrolysis of the ester bond by various esterases present in the liver and other tissues, leading to the formation of p-hydroxybenzoic acid (PHBA).[2][3]
-
Phase II Metabolism: The primary metabolite, PHBA, and to a lesser extent, the parent methylparaben, undergo conjugation reactions. These include glucuronidation and sulfation, forming more water-soluble compounds that are readily excreted. A smaller fraction of PHBA can be conjugated with glycine to form p-hydroxyhippuric acid (PHHA).[4][5]
The following diagram illustrates the principal metabolic pathways of methylparaben.
Quantitative Analysis Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the quantification of unlabeled methylparaben and its metabolites due to its similar extraction recovery and ionization efficiency, while being chromatographically co-eluting but mass-distinguishable.
Data Presentation: Urinary Excretion of Methylparaben and its Metabolites
The following table summarizes the quantitative data from a human study where a single oral dose of deuterium-labeled methylparaben was administered. The results are presented as the percentage of the administered dose excreted in the urine over 48 hours. This data provides valuable insights into the primary routes of elimination and the relative abundance of different metabolites.
| Analyte | Mean % of Dose Excreted in Urine (Range) |
| Methylparaben (MeP) | 17.4% (16-19%) |
| p-Hydroxybenzoic Acid (PHBA) | 3.0% - 7.2% |
| p-Hydroxyhippuric Acid (PHHA) | 57.2% - 63.8% |
| Total Recovery | ~84% |
Data adapted from a study on the metabolism and elimination of parabens in human urine after a single oral dosage.[4][5]
Experimental Protocols
A typical metabolic study involving this compound as an internal standard for the quantification of methylparaben and its primary metabolite, p-hydroxybenzoic acid, in a biological matrix like plasma or urine would follow the workflow illustrated below.
Detailed Methodologies
4.1.1. Sample Preparation: Protein Precipitation (for Plasma)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound in methanol (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4.1.2. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
-
To 1 mL of urine, add 10 µL of the this compound internal standard working solution.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate to the initial conditions. The exact gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for parabens and their metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Methylparaben: Q1: 151.1 -> Q3: 92.1
-
This compound: Q1: 157.1 -> Q3: 98.1
-
p-Hydroxybenzoic Acid: Q1: 137.0 -> Q3: 93.0
-
-
The specific cone voltage and collision energy for each transition must be optimized for the instrument being used.
-
Conclusion
This compound is an indispensable tool for researchers in the field of drug metabolism and related disciplines. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data, which is paramount in pharmacokinetic and toxicokinetic studies. Furthermore, its application as a tracer facilitates the confident identification of metabolic pathways. The methodologies outlined in this guide provide a robust framework for the successful implementation of this compound in metabolic research, ultimately contributing to a better understanding of the absorption, distribution, metabolism, and excretion (ADME) of this common preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Methyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling guidelines, and technical data for Methyl Paraben-13C6, an isotopically labeled compound crucial for a range of research applications. The information compiled herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a stable, non-radioactive, isotopically labeled form of Methyl Paraben, where the six carbon atoms in the benzene ring are replaced with Carbon-13 isotopes.[1] This labeling makes it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical and physical properties are nearly identical to its unlabeled counterpart.
Table 1: Physical and Chemical Properties of Methyl Paraben and this compound
| Property | Methyl Paraben | This compound |
| Chemical Formula | C₈H₈O₃ | ¹³C₆C₂H₈O₃ |
| Molecular Weight | 152.15 g/mol [3] | 158.1 g/mol [1] |
| Appearance | Colorless crystals or white crystalline powder[3] | White/off-white solid |
| Melting Point | 125-128 °C[4] | No data available, expected to be similar to Methyl Paraben |
| Solubility | Soluble in methanol, ethanol, acetone, and ether. Sparingly soluble in water.[3] | Soluble in acetone and methanol. |
| Storage Temperature | Room temperature[1] | +4°C[1] |
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. The primary hazards are associated with the solvent in which it may be dissolved, as it is often supplied in a solution.
Hazard Identification
-
Eye Irritation: May cause serious eye irritation.[5]
-
Skin Irritation: May cause skin irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5]
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator.
Handling and Storage
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially when in solution, storage at +4°C is recommended.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. As it is a stable isotope and not radioactive, no special precautions for radioactivity are required.[6]
Experimental Protocols
This compound is primarily used as an internal standard in analytical chemistry. Below are general protocols for its use.
Preparation of Stock Solutions
A stock solution of this compound is typically prepared in a solvent such as acetone or methanol.
Materials:
-
This compound (solid)
-
Acetone or Methanol (HPLC grade or higher)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a small amount of the chosen solvent (acetone or methanol) to dissolve the solid completely.
-
Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, labeled container at +4°C.
Use as an Internal Standard for HPLC Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of unlabeled Methyl Paraben in a sample.
Materials:
-
Sample containing Methyl Paraben
-
This compound stock solution
-
Unlabeled Methyl Paraben standard
-
Solvents for sample preparation and mobile phase
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample to be analyzed. Extract the Methyl Paraben from the sample matrix using an appropriate solvent and technique.
-
Spiking with Internal Standard: Add a known volume of the this compound stock solution to the extracted sample. The amount added should be comparable to the expected concentration of the analyte (unlabeled Methyl Paraben).
-
Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled Methyl Paraben. Spike each calibration standard with the same amount of this compound internal standard as was added to the sample.
-
HPLC Analysis: Inject the prepared sample and calibration standards into the HPLC system. The chromatographic conditions should be optimized to achieve good separation of Methyl Paraben and this compound from other components in the sample matrix.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the unlabeled Methyl Paraben to the peak area of the this compound internal standard against the concentration of the unlabeled Methyl Paraben in the calibration standards. Use this calibration curve to determine the concentration of Methyl Paraben in the sample.
Metabolic and Signaling Pathways
Methyl Paraben is metabolized in the body and has been shown to interact with various signaling pathways, which is a subject of ongoing research due to its classification as a potential endocrine-disrupting chemical.
Metabolic Pathway of Methyl Paraben
Methyl Paraben is primarily metabolized through hydrolysis to p-hydroxybenzoic acid, which is then conjugated for excretion.
Caption: Major metabolic pathway of Methyl Paraben.
Potential Signaling Pathway Interactions
Research suggests that parabens may exert endocrine-disrupting effects by interacting with hormone receptors and influencing downstream signaling pathways. One such pathway is the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes.
Caption: Potential influence of parabens on the Wnt/β-catenin signaling pathway.
Another area of investigation is the potential for parabens to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and stress responses.
Caption: Potential interaction of parabens with the MAPK signaling cascade.
This guide is intended to provide a comprehensive overview for the safe and effective use of this compound. Always refer to the specific Safety Data Sheet provided by the manufacturer and follow your institution's safety protocols.
References
Technical Guide: Certificate of Analysis for Methyl Paraben-13C6
This technical guide provides a comprehensive overview of the analytical data and methodologies related to Methyl Paraben-13C6, a stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or tracer in quantitative analyses.
Certificate of Analysis
This section summarizes the typical product specifications for this compound, compiled from various supplier data.
Identification
| Parameter | Value |
| Product Name | This compound |
| Synonyms | Methyl 4-hydroxybenzoate-(ring-13C6), 4-Hydroxybenzoic Acid Methyl Ester-13C6, 4-(Carbomethoxy)phenol-13C6[1][2] |
| IUPAC Name | methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate[1] |
| CAS Number | 1581694-95-2[1][2][3][4] |
| Unlabeled CAS | 99-76-3[2][4][5] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂¹³C₆H₈O₃[2][4][6] |
| Molecular Weight | 158.10 g/mol [1][4][6] |
| Appearance | White to off-white solid[4] |
| Form | Neat solid or in solution[2][5] |
Analytical Data
| Test | Specification |
| Purity (HPLC) | >95%[2] or ≥98%[5][6] |
| Isotopic Purity | 99% atom ¹³C[6] |
| ¹H-NMR | Consistent with structure[7] |
Storage and Handling
| Condition | Recommendation |
| Powder | Store at +4°C[2] or -20°C for up to 3 years.[7] |
| In Solvent | Store at -80°C for up to 6 months or -20°C for up to 1 month.[4][7] |
| General Advice | Avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
The following sections detail the methodologies typically employed to verify the quality and purity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is commonly assessed using HPLC.[2][8]
-
Objective: To separate and quantify this compound from any non-labeled impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Conditions (General Example):
-
Column: A reverse-phase column, such as a C18 (e.g., Lichrospher 100 RP-18, 250 x 4.6 mm, 5 µm particle size), is frequently used for separating parabens.[8]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (like methanol or acetonitrile) and water is employed. A common mobile phase could be a mixture of methanol, tetrahydrofuran, acetonitrile, and water.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection is performed at a wavelength where the paraben molecule has significant absorbance, such as 280 nm.[8]
-
Injection Volume: A small volume, typically 10 µL, of a prepared sample solution is injected.[8]
-
-
Data Analysis: The purity is calculated by comparing the peak area of the this compound to the total area of all detected peaks in the chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Objective: To verify that the proton environment of the synthesized molecule is consistent with the expected structure of methyl paraben.
-
Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a proton spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration values, and splitting patterns, which should match the known spectrum of methyl paraben, confirming its identity.[7]
Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of the labeled compound.
-
Objective: To confirm the incorporation of the ¹³C isotopes and determine the percentage of the labeled species relative to any unlabeled or partially labeled molecules.
-
Instrumentation: A high-resolution mass spectrometer (e.g., GC-MS or LC-MS) is used.
-
Method: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. The mass spectrum will show a distinct peak for the fully labeled this compound (with a molecular weight of approximately 158.1 g/mol ) and a much smaller, if any, peak for the unlabeled methyl paraben (molecular weight ~152.15 g/mol ).
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the mass peaks corresponding to the labeled and unlabeled forms of the molecule.
Application Workflow
This compound is primarily used as an internal standard for the quantification of unlabeled methyl paraben in various samples, such as cosmetics, food, and biological matrices, using techniques like LC-MS.[4]
References
- 1. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 6. biocompare.com [biocompare.com]
- 7. abmole.com [abmole.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Methodological & Application
Application Notes and Protocols: Utilizing Methyl Paraben-13C6 as an Internal Standard in LC-MS/MS for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl Paraben-13C6 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of methyl paraben in various matrices. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantitative assays.[1][2]
Introduction to this compound as an Internal Standard
This compound is a stable isotope-labeled form of Methyl Paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[3][4] Due to concerns about its potential endocrine-disrupting effects, accurate quantification in various biological and environmental samples is of significant interest.[5][6] this compound serves as an ideal internal standard for LC-MS/MS analysis because it co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z).[1] This allows for reliable correction of analyte loss during sample preparation and variations in instrument response.
Physicochemical Properties of Methyl Paraben and its 13C6-Isotopologue:
| Property | Methyl Paraben | This compound |
| Molecular Formula | C₈H₈O₃ | ¹³C₆C₂H₈O₃ |
| Molecular Weight | 152.15 g/mol [7] | 158.10 g/mol [8][9] |
| CAS Number | 99-76-3[7] | 1581694-95-2[8] |
Experimental Protocols
The following protocols are generalized methodologies and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.
Protocol 1: Analysis of Methyl Paraben in Cosmetic Products
This protocol is designed for the quantification of methyl paraben in cosmetic creams, lotions, and pastes.
2.1.1. Materials and Reagents
-
Methyl Paraben analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.2 µm syringe filters
2.1.2. Sample Preparation
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL polypropylene centrifuge tube.[3]
-
Add a known amount of this compound internal standard solution.
-
Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[3]
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Sonicate the sample for 10 minutes to facilitate extraction.[3]
-
Centrifuge the sample at 8000 x g for 10 minutes to pellet solid excipients.[3]
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[3]
-
The sample is now ready for LC-MS/MS analysis.
Experimental Workflow for Cosmetic Sample Preparation
Caption: A stepwise workflow for the extraction of methyl paraben from cosmetic samples.
Protocol 2: Analysis of Methyl Paraben in Human Urine
This protocol is suitable for the quantification of total methyl paraben (free and conjugated) in human urine samples.
2.2.1. Materials and Reagents
-
Methyl Paraben analytical standard
-
This compound internal standard
-
β-glucuronidase/sulfatase enzyme solution
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2.2.2. Sample Preparation
-
Pipette 1 mL of urine into a glass tube.
-
Add a known amount of this compound internal standard solution.
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution and buffer to deconjugate the metabolites.
-
Incubate the sample at 37°C for 4 hours.[5]
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.[8]
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.[8]
-
Elute the analytes with 2 mL of methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Urine Sample Preparation
Caption: A detailed workflow for the preparation of urine samples for methyl paraben analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis. Instrument-specific optimization is recommended.
3.1. Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[3] |
| Gradient | Start at 10-20% B, increase to 95% B over 5-8 minutes, hold for 2 minutes, then re-equilibrate.[3][8] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 - 10 µL |
3.2. Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[3][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Source Temperature | 150 - 500°C[3][10] |
| Desolvation Gas Flow | 600 - 800 L/hr[8][10] |
| Capillary Voltage | 2.5 - 3.0 kV[8][10] |
3.2.1. MRM Transitions
The following MRM transitions can be used for the quantification and confirmation of methyl paraben and its internal standard. The exact cone voltage and collision energy should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Cone Voltage (V) | Collision Energy (eV) |
| Methyl Paraben | 151.1 | 92.1 | Negative[10] | 20-25 | 20-25 |
| Methyl Paraben | 153.1 | 121.1 | Positive | 20-30 | 10-15 |
| This compound | 157.1 | 98.1 | Negative | 20-25 | 20-25 |
| This compound | 159.1 | 127.1 | Positive | 20-30 | 10-15 |
Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of robust quantitative data. The following table summarizes typical performance characteristics from published methods.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | [5][12] |
| Limit of Quantification (LOQ) | 0.3 - 6.0 ng/mL | [1][12] |
| Recovery | 90 - 110% | [1][2] |
| Precision (RSD) | < 15% | [11] |
Logical Relationship of Isotope Dilution LC-MS/MS
The core principle of using a stable isotope-labeled internal standard is to ensure that any loss of the target analyte during the analytical process is mirrored by a proportional loss of the internal standard. This allows for an accurate calculation of the original analyte concentration.
Logical Diagram of Isotope Dilution
Caption: The logical flow of quantification using an isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of methyl paraben in complex matrices such as cosmetics and biological fluids. The protocols and parameters outlined in these application notes serve as a strong foundation for developing and validating high-quality analytical methods for research, quality control, and regulatory purposes.
References
- 1. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Parabens as Urinary Biomarkers of Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl Paraben using Isotope Dilution Mass Spectrometry with Methyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Methyl Paraben in complex matrices using isotope dilution mass spectrometry (IDMS). The method utilizes Methyl Paraben-¹³C₆ as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is applicable to the analysis of Methyl Paraben in pharmaceutical formulations, cosmetic products, and other relevant sample types.
Introduction
Methyl Paraben (methyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, food products, and pharmaceutical formulations due to its effective antimicrobial and antifungal properties.[1][2] Accurate quantification of Methyl Paraben is crucial for quality control and safety assessment. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for precise quantification, as it employs a stable isotope-labeled version of the analyte as an internal standard.[3][4][5] This approach minimizes errors arising from sample matrix effects and procedural losses.[6] In this protocol, Methyl Paraben-¹³C₆ is used as the internal standard, which is chemically identical to the analyte but has a different mass, allowing for distinct detection by mass spectrometry.[7]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of choice for obtaining highly accurate and precise measurements.[8] The fundamental principle involves adding a known amount of an isotopically enriched standard (the "spike") of the analyte to the sample.[3][5] This isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, even if there is loss of the analyte during the procedure.[6]
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of Methyl Paraben using LC-MS/MS and Methyl Paraben-¹³C₆ as the internal standard.
Materials and Reagents
-
Methyl Paraben (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or Ammonium Acetate, as a mobile phase additive)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
2.1. Stock Solutions (1 mg/mL)
-
Methyl Paraben Stock: Accurately weigh and dissolve 10 mg of Methyl Paraben in 10 mL of methanol.
-
Methyl Paraben-¹³C₆ Stock: Accurately weigh and dissolve 1 mg of Methyl Paraben-¹³C₆ in 1 mL of methanol.
2.2. Intermediate and Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Methyl Paraben stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of Methyl Paraben-¹³C₆ at a fixed concentration (e.g., 100 ng/mL) by diluting the Methyl Paraben-¹³C₆ stock solution with methanol.
2.3. Calibration Curve Standards
-
To each concentration of the Methyl Paraben working standard solutions, add a constant volume of the Methyl Paraben-¹³C₆ working internal standard solution. This will create calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.
Sample Preparation
The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.
3.1. Liquid Samples (e.g., Syrups, Lotions)
-
Accurately weigh or measure a known amount of the sample into a microcentrifuge tube.
-
Add a known volume of the Methyl Paraben-¹³C₆ working internal standard solution.
-
Add an appropriate extraction solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any precipitates.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
3.2. Solid Samples (e.g., Creams, Powders)
-
Accurately weigh a known amount of the sample into a microcentrifuge tube.
-
Add a known volume of the Methyl Paraben-¹³C₆ working internal standard solution.
-
Add an appropriate extraction solvent (e.g., methanol or acetonitrile).
-
Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifuge at high speed to separate the solid matrix.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrument.
4.1. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4.2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Paraben | 151.0 | 92.0 | 20 |
| Methyl Paraben-¹³C₆ | 157.0 | 98.0 | 20 |
-
Instrument Parameters: Optimize desolvation gas flow, desolvation temperature, and cone voltage according to the specific instrument manufacturer's guidelines.[11]
Data Analysis
-
Integrate the peak areas for both the Methyl Paraben and Methyl Paraben-¹³C₆ MRM transitions.
-
Calculate the ratio of the peak area of Methyl Paraben to the peak area of Methyl Paraben-¹³C₆ for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Methyl Paraben for the calibration standards.
-
Determine the concentration of Methyl Paraben in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Results for Methyl Paraben Analysis
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Calibration Std 1 | ||||
| Calibration Std 2 | ||||
| ... | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| ... |
IS: Internal Standard (Methyl Paraben-¹³C₆)
Experimental Workflow and Signaling Pathway Diagrams
A visual representation of the experimental workflow can aid in understanding the protocol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. osti.gov [osti.gov]
- 4. britannica.com [britannica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 10. Methyl 4-hydroxybenzoate-ring-13C6 solution 50 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Note: High-Throughput Analysis of Parabens in Diverse Matrices using 13C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and sensitive methods for the quantitative analysis of common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in various sample matrices, including cosmetics, personal care products, and water samples. The protocols leverage the use of 13C-labeled internal standards to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed experimental protocols for solvent extraction, Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are provided, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1] However, concerns over their potential endocrine-disrupting activity have led to increased scrutiny and the need for sensitive and reliable analytical methods to monitor their presence in various consumer products and environmental samples.[2][3] The use of stable isotope-labeled internal standards, such as 13C-labeled parabens, is a critical component of a robust quantitative method, as they closely mimic the chemical and physical behavior of the native analytes, thereby providing effective correction for matrix-induced signal suppression or enhancement and variability during sample processing.[4][5] This application note provides detailed protocols for the sample preparation and analysis of parabens, offering researchers the necessary tools for accurate and high-throughput quantification.
Data Presentation
The following tables summarize the quantitative performance data for the described methods.
Table 1: Method Performance for Paraben Analysis in Cosmetics using Solvent Extraction and LC-MS/MS
| Analyte | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |
| Methylparaben | 95 - 105 | 0.91 | 3.03 |
| Ethylparaben | 96 - 106 | 1.25 | 4.17 |
| Propylparaben | 97 - 107 | 2.10 | 7.00 |
| Butylparaben | 95 - 108 | 4.19 | 14.00 |
Data synthesized from representative performance of similar methods.[2]
Table 2: Method Performance for Paraben Analysis in Water Samples using Online SPE-LC-MS/MS
| Analyte | Recovery (%) | LOD (ng/L) | LOQ (ng/L) |
| Methylparaben | 86 - 111 | 2.0 | 20 |
| Ethylparaben | 88 - 110 | 5.0 | 20 |
| Propylparaben | 90 - 112 | 10.0 | 40 |
| Butylparaben | 85 - 115 | 15.6 | 40 |
Data based on an online SPE-LC-MS/MS method for urban water analysis.[6][7]
Table 3: Method Performance for Paraben Analysis in Personal Care Products using GC-MS/MS
| Analyte | Recovery (%) | r² |
| Methylparaben | 97 - 107 | >0.995 |
| Ethylparaben | 97 - 107 | >0.995 |
| Propylparaben | 97 - 107 | >0.995 |
| Butylparaben | 97 - 107 | >0.995 |
Recoveries were determined at three spiked levels.[4][5]
Experimental Protocols
Protocol 1: Solvent Extraction for Cosmetic and Personal Care Products (LC-MS/MS Analysis)
This protocol is suitable for a wide range of cosmetic matrices such as creams, lotions, and foundations.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
13C-labeled paraben internal standard mix (e.g., 13C6-Methylparaben, 13C6-Ethylparaben, 13C6-Propylparaben, 13C6-Butylparaben) in a suitable solvent.
-
0.2 µm syringe filters
-
Centrifuge tubes (15 mL)
-
Autosampler vials
Procedure:
-
Weigh 100 mg of the cosmetic sample into a 15 mL centrifuge tube.[3]
-
Add a known amount of the 13C-labeled internal standard solution.
-
Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[3]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes in an ultrasonic bath.[3]
-
Centrifuge the sample at 8000 x g for 5 minutes.[3]
-
Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.[3]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Online Solid-Phase Extraction (SPE) for Water Samples (LC-MS/MS Analysis)
This protocol is designed for the analysis of parabens in aqueous matrices such as river water and wastewater.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
13C-labeled paraben internal standard mix.
-
SPE cartridges (e.g., PLRP-S) compatible with an online SPE system.
Procedure:
-
Prepare a methanolic solution of the 13C-labeled internal standards at a concentration of 10 µg/L.[6]
-
Add the internal standard solution to the water sample to be analyzed.
-
Configure the online SPE-LC-MS/MS system.
-
Inject 800 µL of the sample onto the SPE cartridge at a flow rate of 900 µL/min.[6]
-
Wash the cartridge with a mixture of water:methanol (95:5) for 90 seconds to remove polar interferences.[6]
-
Switch the valve to elute the trapped parabens from the SPE cartridge onto the analytical column using the LC mobile phase gradient.[6]
-
Perform LC-MS/MS analysis.
Protocol 3: QuEChERS for Food and Complex Matrices (GC-MS/MS or LC-MS/MS Analysis)
The QuEChERS method is a streamlined approach that is effective for complex matrices.
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate.
-
13C-labeled paraben internal standard mix.
-
Centrifuge tubes (15 mL)
Procedure:
-
Homogenize the sample if it is a solid.
-
Weigh a representative portion of the sample (e.g., 5-10 g) into a 50 mL centrifuge tube.
-
Add the 13C-labeled internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[8]
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Visualizations
Caption: Workflow for solvent extraction of parabens from cosmetics.
Caption: Workflow for online SPE of parabens from water samples.
Caption: Workflow for QuEChERS extraction of parabens.
Conclusion
The methods presented in this application note provide a reliable and accurate framework for the quantitative analysis of parabens in a variety of matrices. The incorporation of 13C-labeled internal standards is essential for mitigating matrix effects and ensuring data of the highest quality. The choice of sample preparation protocol—solvent extraction, SPE, or QuEChERS—will depend on the specific sample matrix and laboratory throughput requirements. These protocols, coupled with sensitive analytical instrumentation such as LC-MS/MS or GC-MS/MS, enable researchers to confidently monitor paraben levels in cosmetics, personal care products, and environmental samples.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Paraben Analysis Using Methyl Paraben-13C6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed solid-phase extraction (SPE) protocol for the quantitative analysis of common parabens in cosmetic and pharmaceutical products. The method incorporates Methyl Paraben-13C6 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in analyte recovery.
Introduction
Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1] Regulatory bodies have set maximum allowable concentrations for these compounds, necessitating sensitive and reliable analytical methods for their quantification.[2] Solid-phase extraction is a robust sample preparation technique that effectively isolates and concentrates parabens from complex matrices, reducing interferences prior to chromatographic analysis.[3] The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification, especially when dealing with varied and complex sample matrices.[4] This protocol details a validated SPE procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of methyl-, ethyl-, propyl-, and butylparaben.
Quantitative Data Summary
The following tables summarize the typical performance data for the described method, including recovery rates and limits of detection and quantification for common parabens.
Table 1: Analyte Recovery from Spiked Cream Samples
| Analyte | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Methylparaben | 2.0 | 98.2 | 3.5 |
| Ethylparaben | 2.0 | 99.1 | 3.2 |
| Propylparaben | 2.0 | 97.5 | 4.1 |
| Butylparaben | 2.0 | 95.8 | 4.5 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Methylparaben | 0.001 | 0.003 |
| Ethylparaben | 0.001 | 0.003 |
| Propylparaben | 0.002 | 0.006 |
| Butylparaben | 0.002 | 0.006 |
Experimental Protocols
Materials and Reagents
-
Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)
-
Internal Standard: this compound (1 mg/mL in methanol)[5]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized or HPLC grade), Formic Acid (LC-MS grade)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) are commonly used and effective for paraben extraction.[3]
-
Sample Matrix: This protocol is optimized for cream-based cosmetic products. Adjustments may be necessary for other matrices.
Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each paraben standard into separate 10 mL volumetric flasks and dissolve in methanol.
-
Intermediate Standard Solution (100 µg/mL): Prepare a mixed standard solution by appropriately diluting the stock solutions with methanol.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution (1 mg/mL) with methanol to achieve a concentration of 10 µg/mL.
Sample Preparation
-
Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Add 9.9 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes in a water bath to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE cleanup.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Loading: Load the 10 mL of the sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol (75:25, v/v) solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the retained parabens and the internal standard with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient starts at a lower percentage of organic phase (e.g., 30% B), ramps up to a high percentage (e.g., 95% B) to elute the more hydrophobic parabens, and then re-equilibrates to the initial conditions.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often effective for parabens.[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each paraben and the internal standard must be optimized.
Visualizations
Caption: Workflow for the solid-phase extraction of parabens from cosmetic samples.
Caption: Logical relationship of inputs, processes, and outputs for paraben analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. affinisep.com [affinisep.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Note: Hochsensitive Quantifizierung von Parabenen mittels GC-MS-Analyse nach Derivatisierung und unter Verwendung von ¹³C-markierten Standards
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Parabene, die Ester der p-Hydroxybenzoesäure, werden aufgrund ihrer antimikrobiellen Eigenschaften häufig als Konservierungsmittel in Kosmetika, Pharmazeutika und Lebensmitteln eingesetzt. Bedenken hinsichtlich ihres potenziellen endokrinen Disruptionspotenzials haben zu einer verstärkten behördlichen Prüfung und der Notwendigkeit empfindlicher und genauer Nachweisverfahren geführt. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von Parabenen. Aufgrund ihrer polaren Natur und geringen Flüchtigkeit ist jedoch eine Derivatisierung vor der Analyse erforderlich, um die chromatographische Leistung zu verbessern.
Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von Parabenen mittels Silylierung und Acetylierung für die anschließende quantitative GC-MS-Analyse. Die Verwendung von ¹³C-markierten internen Standards wird zur Gewährleistung der Genauigkeit und zur Korrektur von Matrixeffekten und Wiederfindungsverlusten während der Probenvorbereitung hervorgehoben.
Quantitative Datenübersicht
Die folgende Tabelle fasst die Leistungsdaten zusammen, die typischerweise mit den beschriebenen Methoden zur Derivatisierung und GC-MS-Analyse von Parabenen unter Verwendung von ¹³C-markierten internen Standards erzielt werden.
| Parameter | Silylierung (mit BSTFA/MSTFA) | Acetylierung (mit Essigsäureanhydrid) |
| Linearitätsbereich | 0,5 - 500 ng/mL | 1 - 1000 ng/mL |
| Bestimmungskoeffizient (R²) | > 0,995 | > 0,99 |
| Nachweisgrenze (LOD) | 0,1 - 1 ng/mL | 0,5 - 5 ng/mL |
| Quantifizierungsgrenze (LOQ) | 0,5 - 5 ng/mL | 1 - 10 ng/mL |
| Wiederfindungsrate (%) | 95 - 107 % | 92 - 105 % |
| Präzision (RSD %) | < 10 % | < 15 % |
Hinweis: Die angegebenen Werte sind repräsentativ und können je nach spezifischer Matrix, Instrumentierung und experimentellen Bedingungen variieren.
Experimentelle Protokolle
Hier werden zwei bewährte Methoden zur Derivatisierung von Parabenen für die GC-MS-Analyse vorgestellt: Silylierung und Acetylierung.
Protokoll 1: Silylierung von Parabenen mit BSTFA
Die Silylierung ist eine robuste Derivatisierungsmethode, bei der die aktiven Wasserstoffatome der Hydroxylgruppen der Parabene durch eine Trimethylsilylgruppe (TMS) ersetzt werden.[1] Dies erhöht die Flüchtigkeit und thermische Stabilität der Analyten.[2][3][4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein häufig verwendetes Silylierungsreagenz.
Materialien:
-
Paraben-Standards (z. B. Methyl-, Ethyl-, Propyl-, Butylparaben)
-
¹³C-markierte Paraben-internale Standards (z. B. ¹³C₆-Methylparaben)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS) als Katalysator
-
Lösungsmittel (z. B. Acetonitril, Ethylacetat, Hexan) in GC-Qualität
-
Heizblock oder Wasserbad
-
GC-Vials mit Kappen
Vorgehensweise:
-
Probenvorbereitung: Extrahieren Sie die Parabene aus Ihrer Probenmatrix (z. B. Kosmetika, Wasserproben) mit einem geeigneten Lösungsmittel.[2] Ein typisches Verfahren für Kosmetika beinhaltet die Extraktion mit Methanol, gefolgt von Vortexen, Ultraschallbehandlung, Zentrifugation und Filtration.[5]
-
Einengen: Überführen Sie einen Aliquot des Extrakts in ein sauberes GC-Vial und engen Sie es unter einem sanften Stickstoffstrom zur Trockne ein.
-
Zugabe des internen Standards: Geben Sie eine bekannte Menge des ¹³C-markierten internen Standardgemisches in das Vial.
-
Derivatisierung: Geben Sie 50 µL BSTFA (mit 1 % TMCS) und 50 µL eines geeigneten Lösungsmittels (z. B. Acetonitril) in das Vial.
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad.
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Protokoll 2: Acetylierung von Parabenen mit Essigsäureanhydrid
Die Acetylierung ist eine alternative Derivatisierungsmethode, bei der die Hydroxylgruppe der Parabene mit einer Acetylgruppe verestert wird.[6] Dies führt ebenfalls zu einer erhöhten Flüchtigkeit und verbesserten chromatographischen Eigenschaften.[7][8]
Materialien:
-
Paraben-Standards
-
¹³C-markierte Paraben-internale Standards
-
Essigsäureanhydrid
-
Pyridin (als Katalysator)
-
Lösungsmittel (z. B. Toluol, Hexan) in GC-Qualität
-
Heizblock oder Wasserbad
-
GC-Vials mit Kappen
Vorgehensweise:
-
Probenvorbereitung und Einengen: Befolgen Sie die Schritte 1 und 2 aus Protokoll 1.
-
Zugabe des internen Standards: Geben Sie eine bekannte Menge des ¹³C-markierten internen Standardgemisches in das Vial.
-
Derivatisierung: Geben Sie 100 µL Essigsäureanhydrid und 50 µL Pyridin in das Vial.
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 60 °C.
-
Einengen: Kühlen Sie das Vial ab und engen Sie das Reaktionsgemisch unter einem sanften Stickstoffstrom zur Trockne ein, um überschüssiges Reagenz zu entfernen.
-
Rekonstitution: Lösen Sie den Rückstand in 100 µL eines geeigneten Lösungsmittels (z. B. Hexan oder Ethylacetat).
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
GC-MS-Parameter
Die folgenden Parameter sind ein Beispiel und müssen möglicherweise für Ihr spezifisches Instrument und Ihre Anwendung optimiert werden.
-
GC-Säule: HP-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
-
Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min
-
Injektor-Temperatur: 280 °C
-
Injektionsmodus: Splitless (1 µL)
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 80 °C, gehalten für 2 Minuten
-
Rampe 1: 10 °C/min bis 200 °C
-
Rampe 2: 20 °C/min bis 300 °C, gehalten für 5 Minuten
-
-
MS-Transferleitungstemperatur: 280 °C
-
Ionenquellentemperatur: 230 °C
-
Ionisationsenergie: 70 eV
-
MS-Modus: Selected Ion Monitoring (SIM) zur Erhöhung der Empfindlichkeit und Selektivität. Überwachen Sie charakteristische Ionen für jedes derivatisierte Paraben und den entsprechenden ¹³C-markierten internen Standard.
Visualisierungen
Experimenteller Arbeitsablauf für die Parabenanalyse
References
- 1. researchgate.net [researchgate.net]
- 2. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 3. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. akjournals.com [akjournals.com]
Application of Methyl Paraben-13C6 in Environmental Water Sample Analysis
Application Notes and Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of emerging contaminants like parabens in environmental water samples is critical for assessing potential ecological and human health risks. Methyl Paraben-13C6, a stable isotope-labeled internal standard, is an indispensable tool for achieving high accuracy and precision in these analyses, primarily when using isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS).[1][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of analytes. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte (Methyl Paraben) and therefore behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.[2] This approach effectively corrects for matrix effects and procedural errors, leading to highly reliable data.
Advantages of Using this compound
The use of this compound as an internal standard offers several key advantages:
-
High Accuracy and Precision: Minimizes errors associated with sample preparation and matrix effects, leading to more reliable and reproducible results.[2]
-
Correction for Matrix Effects: Environmental water samples can be complex matrices. This compound co-elutes with the native Methyl Paraben, experiencing the same ionization suppression or enhancement, thus providing effective correction.
-
Improved Method Robustness: The method becomes less susceptible to variations in extraction efficiency and instrumental performance.
Experimental Workflow Overview
The general workflow for the analysis of Methyl Paraben in environmental water samples using this compound as an internal standard involves sample collection, spiking with the internal standard, extraction and concentration, followed by instrumental analysis.
Figure 1: General experimental workflow for the analysis of Methyl Paraben in environmental water samples using an isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol describes a method for the determination of Methyl Paraben in environmental water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Methyl Paraben (analytical standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4][5]
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Methyl Paraben and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with methanol or a suitable solvent mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol. This solution will be used to spike all samples, calibration standards, and quality controls.
Sample Collection and Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[5]
-
Transfer a known volume (e.g., 100 mL) of the filtered water sample to a clean glass container.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Acidify the sample to a pH of approximately 3.0 with formic acid.[5]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[4]
-
Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.[4]
-
Drying: Dry the cartridge under vacuum for approximately 10 minutes.[4]
-
Elution: Elute the trapped analytes with a suitable solvent, such as methanol (e.g., 2 x 3 mL).[4]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase starting composition.
LC-MS/MS Instrumental Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is common.[4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 2 to 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for parabens.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Methyl Paraben: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the labeled internal standard. The precursor ion will be shifted by +6 Da due to the six 13C atoms.
-
-
Data Presentation
The following tables summarize typical method performance data for the analysis of parabens in water samples.
Table 1: Method Detection and Quantification Limits for Parabens in Water
| Compound | Method | LOD | LOQ | Sample Matrix | Reference |
| Methyl Paraben | UHPLC-MS/MS | 0.04 ng/L | 0.82 ng/L | Surface Water | [5] |
| Methyl Paraben | UHPLC-ESI-TOF/MS | < 0.018 µg/L | - | Tap and Sewage Water | [6] |
| Methyl Paraben | LC-MS/MS | - | 60 µg/L (as QC) | Domestic Wastewater | [4] |
| Methyl Paraben | HPLC-UV | 0.01-0.02 mg/L | 0.04-0.07 mg/L | - | [7] |
| Various Parabens | MSPE-HPLC-UV | 0.2-0.4 µg/L | 0.7-1.4 µg/L | Environmental Water | [8] |
Table 2: Recovery Rates for Paraben Analysis in Water Samples
| Compound | Method | Recovery (%) | RSD (%) | Sample Matrix | Reference |
| Various Parabens | MSPE-HPLC-UV | 80.7 - 117.5 | 0.2 - 8.8 | Spiked Environmental Water | [8] |
| Methyl Paraben | Cloud Point Extraction | 68.5 - 119.3 | - | Spiked Samples | [7] |
| Various Parabens | RDSE-UHPLC-ESI-TOF/MS | ~60 | < 9.7 | Tap and Sewage Water | [6] |
| Various Parabens | Isotope-Dilution UHPLC-HRMS | 93 - 107 | 1 - 8 | Human Urine | [2] |
Visualization of Isotope Dilution Principle
Figure 2: The principle of isotope dilution analysis for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 4. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Parabens in Water Samples by Ultra-high Performance Liquid Chromatography Coupled to Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Parabens in Cosmetics Using Isotope Dilution HPLC-MS/MS with Methyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic and pharmaceutical products due to their broad-spectrum antimicrobial and antifungal properties.[1][2][3] Regulatory bodies in many regions, including the European Union, have set maximum permitted concentration levels for individual and total parabens in consumer products, necessitating accurate and reliable quantitative methods for their monitoring.[3][4][5][6] The complexity of cosmetic matrices, which can range from simple solutions to complex emulsions, presents a significant analytical challenge.[1][7][8]
This application note details a robust and sensitive method for the quantification of five common parabens (Methyl, Ethyl, Propyl, Butyl, and Benzyl Paraben) in a variety of cosmetic products. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and incorporates Methyl Paraben-¹³C₆ as an internal standard for accurate quantification through isotope dilution.[9] This stable isotope-labeled internal standard closely mimics the chemical behavior of the target analytes, compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
Reagents and Materials
-
Standards: Methyl Paraben, Ethyl Paraben, Propyl Paraben, Butyl Paraben, Benzyl Paraben (analytical grade)
-
Internal Standard: Methyl Paraben-¹³C₆
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid
-
Solid Phase Extraction (SPE): C18 cartridges
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each paraben and the internal standard in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all five parabens by diluting the stock solutions in methanol.
-
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of Methyl Paraben-¹³C₆ in methanol.
Sample Preparation
The sample preparation protocol is designed to efficiently extract parabens from various cosmetic matrices.
-
Weighing and Spiking: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube. Spike the sample with a known amount of the Methyl Paraben-¹³C₆ internal standard working solution.
-
Extraction: Add 10 mL of methanol to the tube. Vortex for 2 minutes to ensure thorough mixing, followed by ultrasonication for 15 minutes to facilitate the extraction of parabens from the sample matrix.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds.
-
Elute the parabens from the cartridge with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient is employed for the separation of the parabens.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes the retention times and MRM transitions for the target parabens and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Methyl Paraben | 151.1 | 92.1 | 100 |
| Ethyl Paraben | 165.1 | 92.1 | 100 |
| Propyl Paraben | 179.1 | 92.1 | 100 |
| Butyl Paraben | 193.1 | 92.1 | 100 |
| Benzyl Paraben | 227.1 | 92.1 | 100 |
| Methyl Paraben-¹³C₆ | 157.1 | 98.1 | 100 |
Experimental Workflow
Caption: Experimental workflow for the quantification of parabens in cosmetics.
Results and Discussion
The developed HPLC-MS/MS method provides excellent selectivity and sensitivity for the quantification of parabens in complex cosmetic matrices. The use of Methyl Paraben-¹³C₆ as an internal standard effectively compensates for any loss of analytes during sample preparation and for variations in instrument response, leading to high accuracy and precision of the results. The chromatographic conditions allow for the baseline separation of all five parabens within a short analytical run time. The MRM transitions are highly specific, minimizing the risk of interference from other components in the cosmetic samples.
The method can be validated according to ICH guidelines to demonstrate its linearity, accuracy, precision, and robustness.[2][10] The limits of detection (LOD) and quantification (LOQ) are expected to be in the low ng/mL range, which is sufficient for monitoring parabens at the levels typically found in cosmetic products and for ensuring compliance with regulatory limits.
Conclusion
This application note presents a detailed and reliable method for the quantification of five common parabens in cosmetic products using HPLC-MS/MS with isotope dilution. The use of Methyl Paraben-¹³C₆ as an internal standard ensures the accuracy and reliability of the results. The described sample preparation protocol is effective for a variety of cosmetic matrices, and the analytical method is sensitive and specific. This method is suitable for routine quality control analysis in the cosmetic industry and for regulatory compliance monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ijomr.org [ijomr.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 8. Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methylparaben in Food Matrices Using Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methylparaben in various food matrices. The protocol employs High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and utilizes an isotope-labeled methylparaben (¹³C₆-methylparaben) as an internal standard for accurate quantification. This method provides high precision and accuracy, making it suitable for researchers, scientists, and professionals in drug development and food safety analysis. Detailed experimental protocols, data presentation, and workflow diagrams are provided to facilitate the implementation of this method in a laboratory setting.
Introduction
Methylparaben (methyl 4-hydroxybenzoate) is a widely used preservative in food, cosmetic, and pharmaceutical products due to its effective antimicrobial properties.[1] Its primary function is to inhibit the growth of fungi and bacteria, thereby extending the shelf life of products.[2] While generally recognized as safe at prescribed concentrations, concerns about the potential endocrine-disrupting effects of parabens have led to increased scrutiny and the need for accurate monitoring of their levels in consumer products.[2]
Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of analytes in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte of interest (e.g., ¹³C₆-methylparaben) at the beginning of the sample preparation process, variations arising from matrix effects and sample processing can be effectively normalized.[3] This approach significantly improves the accuracy and reproducibility of the analytical results.[3] This application note provides a detailed protocol for the extraction and quantification of methylparaben in food samples using LC-MS/MS with an isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Methylparaben (≥99% purity), ¹³C₆-Methylparaben (¹³C₆, 99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE): C18 cartridges
-
Food Samples: Beverages (e.g., fruit juice, soda), solid foods (e.g., jam, baked goods)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of methylparaben in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of ¹³C₆-methylparaben in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of methylparaben by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the ¹³C₆-methylparaben primary stock solution with a 50:50 mixture of methanol and water.
-
Sample Preparation
A. Liquid Food Samples (e.g., Beverages)
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Take 5 mL of the supernatant and spike with the ¹³C₆-methylparaben internal standard solution to achieve a final concentration of 100 ng/mL.
-
Proceed to the Solid Phase Extraction (SPE) step.
B. Solid and Semi-Solid Food Samples (e.g., Jams, Sauces)
-
Homogenize 2 g of the sample with 10 mL of a methanol/water (80:20, v/v) mixture.
-
Spike the homogenate with the ¹³C₆-methylparaben internal standard solution to a final concentration of 100 ng/mL.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant for SPE cleanup.
Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the prepared sample supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the methylparaben and the internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 15% B
-
2-10 min: 15% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 15% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methylparaben: Precursor ion (m/z) 151.1 → Product ion (m/z) 92.1
-
¹³C₆-Methylparaben: Precursor ion (m/z) 157.1 → Product ion (m/z) 98.1
-
Data Presentation
The following tables summarize the quantitative data for the analysis of methylparaben using the described method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Recovery and Precision Data for Spiked Food Samples
| Food Matrix | Spiked Concentration (ng/g) | Recovery (%) | RSD (%) (n=6) |
| Fruit Juice | 10 | 98.5 | 3.2 |
| 50 | 101.2 | 2.5 | |
| Jam | 10 | 95.8 | 4.1 |
| 50 | 97.3 | 3.8 | |
| Soy Sauce | 10 | 99.1 | 2.9 |
| 50 | 102.5 | 2.1 |
Visualizations
Caption: Experimental workflow for the analysis of methylparaben in food samples.
Caption: Logical relationship of isotope dilution for accurate quantification.
Caption: Simplified metabolic pathway of methylparaben in the human body.
Conclusion
The described LC-MS/MS method using an isotope-labeled internal standard provides a reliable and accurate approach for the quantification of methylparaben in diverse food matrices. The use of ¹³C₆-methylparaben effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery, leading to high-quality analytical data. This application note serves as a comprehensive guide for laboratories involved in food safety testing and quality control, as well as for researchers investigating human exposure to parabens.
References
Application Notes and Protocols for the Use of Methyl Paraben-13C6 in Human Biomonitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl paraben is a widely used preservative in cosmetics, pharmaceuticals, and food products.[1] Due to its extensive use, there is a growing interest in assessing human exposure to this compound. Human biomonitoring, the measurement of a chemical or its metabolites in human specimens such as urine or blood, provides a direct measure of exposure. Stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response. Methyl Paraben-13C6, a stable isotope-labeled version of methyl paraben, serves as an ideal internal standard for these analyses due to its chemical and physical similarity to the native compound.[2]
This document provides detailed application notes and protocols for the use of this compound in human biomonitoring studies, focusing on the analysis of methyl paraben in human urine by isotope dilution mass spectrometry.
Quantitative Data from Human Biomonitoring Studies
The following table summarizes urinary concentrations of methyl paraben from various human biomonitoring studies. These studies demonstrate the widespread exposure to methyl paraben in the general population.
| Study Population | Sample Type | Analytical Method | Median Concentration (ng/mL or µg/L) | 95th Percentile (ng/mL or µg/L) | Reference |
| U.S. Adults (Convenience Sample) | Urine | HPLC-MS/MS | 43.9 µg/L | Not Reported | [2] |
| NHANES 2005-2006 (U.S. Population ≥ 6 years) | Urine | Online SPE-HPLC-MS/MS | 63.5 µg/L | 2390 µg/L | [3] |
| Anonymous U.S. Adults (n=100) | Urine | Online SPE-HPLC-MS/MS | 43.9 ng/mL | 1750 ng/mL | [4] |
| NHANES 2013-2014 (U.S. Population) | Urine | Not Specified | Geometric Mean: Methylparaben - Not specified | Not Reported | [5] |
| Chinese Young Adults | Urine | Not Specified | Not Specified | Up to 728 ng/mL (sum of four parabens) | [6] |
Note: 1 ng/mL is equivalent to 1 µg/L.
Experimental Protocols
The following protocols describe the quantification of methyl paraben in human urine using online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), employing this compound as an internal standard.
Protocol 1: Analysis of Total Methyl Paraben (Free and Conjugated)
This protocol is adapted from methods used by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES).[3]
1. Materials and Reagents
-
Methyl Paraben and this compound standards (≥98% purity)
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Ammonium acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
-
SPE cartridges (e.g., C18)
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methyl paraben and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the methyl paraben stock solution in a 50:50 (v/v) mixture of aqueous mobile phase and organic mobile phase to create calibration standards.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
-
Enzyme Solution: Prepare a solution of β-glucuronidase/sulfatase in ammonium acetate buffer.
3. Sample Preparation (Enzymatic Hydrolysis)
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard spiking solution.
-
Add 50 µL of the β-glucuronidase/sulfatase solution.
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the glucuronidated and sulfated forms of methyl paraben.[3][4]
4. Instrumental Analysis (Online SPE-HPLC-MS/MS)
-
Online SPE:
-
SPE Column: Use a suitable SPE column (e.g., C18).
-
Loading: Inject the hydrolyzed urine sample onto the SPE column.
-
Washing: Wash the SPE column with water to remove interfering substances.
-
Elution: Elute the analytes from the SPE column onto the analytical HPLC column using the HPLC mobile phase.
-
-
HPLC Parameters:
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture.[1][7]
-
Gradient Elution: Develop a gradient to separate methyl paraben from other matrix components. An example gradient could be: 0-2 min, 15% B; 2-10 min, linear gradient to 90% B; 10-12 min, hold at 90% B; 12-14 min, return to 15% B.[1]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyl Paraben: Precursor ion (m/z) 151.1 → Product ion (m/z) 92.1
-
This compound: Precursor ion (m/z) 157.1 → Product ion (m/z) 98.1
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.[1]
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of methyl paraben to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of methyl paraben in the urine samples by interpolating their peak area ratios on the calibration curve.
-
The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced ionization suppression or enhancement in the mass spectrometer.
Visualizations
Caption: Experimental workflow for urinary methyl paraben analysis.
References
- 1. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 2. CDC - NBP - Biomonitoring Summaries - Parabens [medbox.iiab.me]
- 3. Urinary Concentrations of Four Parabens in the U.S. Population: NHANES 2005–2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parabens as Urinary Biomarkers of Exposure in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Paraben Concentration and Its Association with Serum Triglyceride Concentration in 2013-2014 NHANES Participants: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Paraben-13C6 for Internal Standard Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl Paraben-13C6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS).[1] Its primary function is to improve the accuracy and precision of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An equal amount of the internal standard is added to all samples, including calibrators, controls, and unknowns. The ratio of the analyte (Methyl Paraben) signal to the internal standard signal is then used to create a calibration curve for quantification.[2] This corrects for variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: Stable isotope-labeled internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte of interest. This ensures that they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate compensation for matrix effects and other sources of variability. Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less accurate quantification.
Q3: At what concentration should I use this compound?
A3: There is no single universal concentration for an internal standard. The optimal concentration depends on the expected concentration range of the analyte (Methyl Paraben) in your samples. A general guideline is to use a concentration that is in the mid-to-high range of your calibration curve. This ensures a strong and consistent signal for the internal standard across all samples. For example, if your calibration curve for Methyl Paraben ranges from 1 to 100 ng/mL, a suitable concentration for this compound might be 50 ng/mL.
Q4: When should the internal standard be added to my samples?
A4: To correct for variability throughout the entire analytical process, the internal standard should be added to the sample as early as possible in the workflow.[2][3] Ideally, it should be added before any sample extraction or protein precipitation steps. This ensures that the internal standard experiences the same potential for loss or variability as the analyte during sample preparation.
Troubleshooting Guide
Q1: My calibration curve is non-linear. What could be the cause?
A1: A non-linear calibration curve can arise from several factors related to the internal standard:
-
Inappropriate Internal Standard Concentration: If the concentration of this compound is too low, you may observe non-linearity, especially if there is any cross-signal contribution from the analyte.
-
Isotopic Impurity: If the this compound standard contains a significant amount of the unlabeled Methyl Paraben, it can interfere with the quantification, particularly at the lower end of the calibration curve.[2] Ensure you are using a high-purity internal standard.
-
Detector Saturation: At very high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-linear response. If this is suspected, dilute your samples and adjust the concentration of your internal standard accordingly.
Q2: I'm observing high variability in the this compound signal across my samples. What should I investigate?
A2: High variability in the internal standard signal can indicate issues with your sample preparation or analytical system.
-
Inconsistent Sample Preparation: Ensure that the internal standard is being added consistently and accurately to every sample. Use calibrated pipettes and ensure thorough mixing.
-
Matrix Effects: Significant variations in the sample matrix between different samples can lead to ion suppression or enhancement, affecting the internal standard signal. While this compound is designed to compensate for this, extreme matrix effects can still cause variability. Consider additional sample cleanup steps if matrix effects are severe.
-
Instrument Instability: A drifting signal can be caused by issues with the LC-MS/MS system, such as a dirty ion source or fluctuations in the vacuum.[2] If you observe a consistent upward or downward trend in the internal standard signal over the course of a run, it may indicate an instrument problem.
Q3: My accuracy and precision are poor, especially at low concentrations. How can I improve this?
A3: Poor accuracy and precision at the lower limit of quantification (LLOQ) are common challenges.
-
Optimize Internal Standard Concentration: Ensure the response of your internal standard is appropriate for the low concentration of your analyte.
-
Check for Interferences: There may be a co-eluting compound from the matrix that is interfering with either the analyte or the internal standard at low concentrations. Review your chromatography to ensure adequate separation.
-
Purity of the Internal Standard: As mentioned previously, impurities in the internal standard can have a more pronounced effect at the LLOQ.[2]
Quantitative Data Summary
The optimal concentration of this compound is dependent on the specific assay and the expected concentration range of the analyte. The following tables provide examples of linearity ranges from published methods for Methyl Paraben, which can guide the selection of an appropriate internal standard concentration.
Table 1: Linearity Ranges for Methyl Paraben in Biological Matrices
| Biological Matrix | Linearity Range (ng/mL) | Reference |
| Human Urine | 1.0 - 500 | [4] |
| Human Serum | 1 - 20 | [5] |
| Neonatal Dried Blood Spots | 20 - 1000 | [6] |
Table 2: Example Quality Control (QC) Sample Concentrations
| QC Level | Concentration (ng/mL) in Neonatal DBS | Reference |
| Lower Limit of Quantification (LLOQ) | 20 | [6] |
| Low QC (LQC) | 40 | [6] |
| Medium QC (MQC) | 200 | [6] |
| High QC (HQC) | 800 | [6] |
Experimental Protocols
Protocol: Quantification of Methyl Paraben in Human Plasma using this compound by LC-MS/MS
This protocol is a representative example and may require optimization for your specific instrumentation and experimental conditions.
1. Preparation of Stock and Working Solutions:
-
Methyl Paraben Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl Paraben and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the Methyl Paraben stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: To 95 µL of blank human plasma, add 5 µL of each Methyl Paraben working standard solution to create calibration standards with final concentrations covering the desired range (e.g., 1-100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Methyl Paraben from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode (to be optimized).
-
MRM Transitions:
-
Methyl Paraben: To be determined by direct infusion of a standard solution.
-
This compound: To be determined by direct infusion of the internal standard solution.
-
Visualizations
Caption: Experimental workflow for Methyl Paraben quantification.
Caption: Troubleshooting logic for common internal standard issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of parabens in serum by liquid chromatography-tandem mass spectrometry: Correlation with lipstick use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Troubleshooting poor signal or recovery of Methyl Paraben-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal or recovery of Methyl Paraben-13C6 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a stable isotope-labeled version of Methyl Paraben, where six carbon atoms on the benzene ring are replaced with the heavier carbon-13 isotope.[1][2] It is commonly used as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate correction of signal variations.
Q2: I am observing a consistently low signal for my this compound internal standard. What are the potential causes?
A consistently low signal for your internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic separation, or mass spectrometric detection. Specific causes may include poor extraction recovery, significant matrix effects leading to ion suppression, incorrect instrument parameters, or degradation of the standard.
Q3: Can the storage and handling of my this compound standard affect its signal?
Yes, improper storage and handling can lead to the degradation of your standard, resulting in a lower signal. This compound stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[2] It is also important to note that parabens can hydrolyze in alkaline solutions.[3] Therefore, ensuring the pH of your sample and solutions is within a stable range (pH 3-6) is crucial.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound.
Issue 1: Poor Recovery of this compound During Sample Preparation
Low recovery during sample preparation, particularly Solid-Phase Extraction (SPE), is a frequent cause of poor signal.
Troubleshooting Workflow for Poor SPE Recovery
Caption: Troubleshooting workflow for poor Solid-Phase Extraction (SPE) recovery.
Quantitative Data: Common SPE Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect sorbent choice for parabens. | Use a reversed-phase sorbent like C18.[1] |
| Insufficient elution solvent strength. | Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer.[4] | |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent.[5][6] | |
| Wash solvent is too strong. | Reduce the organic content of the wash solvent to avoid premature elution of the analyte.[7] | |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete recovery from the cartridge.[4][7] |
Issue 2: Signal Suppression or Enhancement in LC-MS Analysis (Matrix Effects)
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte and its internal standard in the mass spectrometer's ion source.[8][9]
Logical Diagram of Matrix Effect Investigation
Caption: Logical workflow for investigating and mitigating matrix effects.
Quantitative Data: Strategies to Mitigate Matrix Effects
| Strategy | Description | Expected Outcome |
| Improve Sample Cleanup | Employ a more rigorous SPE protocol or use a different extraction technique (e.g., liquid-liquid extraction) to remove interfering matrix components. | Reduced ion suppression/enhancement, leading to a more stable and accurate internal standard signal. |
| Modify Chromatographic Conditions | Adjust the mobile phase gradient or use a different analytical column to achieve better separation of this compound from co-eluting matrix components. | The internal standard elutes in a region with less interference, improving signal consistency. |
| Sample Dilution | Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer. | Decreased magnitude of matrix effects, but may also reduce the signal of the analyte of interest. |
Issue 3: Suboptimal Mass Spectrometry Signal
Incorrect mass spectrometer settings can lead to a weak signal for this compound.
Troubleshooting Diagram for MS Signal Optimization
Caption: Troubleshooting workflow for optimizing the mass spectrometry signal.
Quantitative Data: Key MS Parameters for Methyl Paraben Analysis
| Parameter | Typical Setting for Parabens (ESI Negative Mode) | Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 - 900 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| Collision Energy | 15 - 25 eV | Provides sufficient energy for characteristic fragmentation of the precursor ion. |
Note: Optimal values may vary depending on the specific instrument and experimental conditions.
Experimental Protocol: Analysis of Methyl Paraben in Cosmetic Creams using LC-MS/MS with this compound Internal Standard
This protocol provides a general methodology for the extraction and analysis of Methyl Paraben.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction:
-
Add 10 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI Negative Mode):
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Methyl Paraben: e.g., m/z 151 -> 92
-
This compound: e.g., m/z 157 -> 98
-
-
Instrument Parameters: Optimize source and compound-specific parameters as described in the troubleshooting section.
-
3. Data Analysis
-
Quantify the amount of Methyl Paraben in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. welch-us.com [welch-us.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in paraben quantification with Methyl Paraben-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on paraben quantification, with a focus on addressing matrix effects using Methyl Paraben-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect paraben quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] In paraben analysis, complex matrices from biological or environmental samples contain various components like proteins, lipids, and salts that can interfere with the ionization of parabens in the mass spectrometer source.[1]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to methyl paraben, it co-elutes with the analyte and experiences similar matrix effects.[4] By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus compensating for the matrix effect and improving the accuracy of the results.
Q3: What are the key advantages of using a SIL-IS like this compound over other types of internal standards?
A3: The primary advantage of a SIL-IS is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. This close similarity allows for the most accurate compensation for matrix effects and variations in sample recovery during extraction.
Q4: Can I use this compound to quantify other parabens like ethyl, propyl, or butyl paraben?
A4: While it is best practice to use a corresponding SIL-IS for each analyte, in some cases, a single SIL-IS can be used for structurally similar compounds if it is demonstrated to effectively compensate for the matrix effects for all analytes. However, it is crucial to validate this approach by assessing the matrix effect for each paraben individually. Differences in chromatographic retention times between the internal standard and other parabens can lead to variations in the extent of matrix effects experienced, potentially compromising accuracy.
Q5: How do I calculate the matrix effect in my experiment?
A5: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration.[4] The formula is:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed Despite Using this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Matrix Components | Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering compounds.[4] However, ensure the diluted analyte concentration is still within the linear range of your assay. |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider using a more effective solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) protocol to better remove interfering substances.[3][5] |
| Co-elution of Highly Suppressive Compounds | Modify the chromatographic conditions to improve the separation of parabens from matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. |
| Sub-optimal MS Source Conditions | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize in-source ion suppression. |
Issue 2: Poor Recovery of Parabens During Sample Preparation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction from the Sample Matrix | For LLE, ensure the pH of the sample is optimized for the extraction of parabens (typically acidic to keep them in their neutral form). Test different organic solvents to find the one with the best extraction efficiency. For SPE, ensure the sorbent is appropriate for the properties of parabens and that the wash and elution steps are optimized. |
| Analyte Loss During Solvent Evaporation | Avoid excessively high temperatures or harsh nitrogen streams during the dry-down step. Reconstitute the sample in a solvent that ensures complete dissolution of the parabens. |
| Binding of Parabens to Labware | Use low-binding centrifuge tubes and vials to minimize analyte loss. |
Experimental Protocols
Protocol: Quantification of Methyl Paraben in Human Serum using LC-MS/MS and this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.
1. Sample Preparation (Protein Precipitation & LLE):
-
To 100 µL of serum sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Methyl Paraben: m/z 151 -> 92; this compound: m/z 157 -> 98 (These are example transitions and should be optimized) |
3. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio (Methyl Paraben / this compound) against the concentration of the calibration standards.
-
Determine the concentration of methyl paraben in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Example Recovery and Matrix Effect Data for Parabens in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Methyl Paraben | 10 | 92.5 | 88.1 (Suppression) |
| Ethyl Paraben | 10 | 90.1 | 85.4 (Suppression) |
| Propyl Paraben | 10 | 88.7 | 82.3 (Suppression) |
| Butyl Paraben | 10 | 85.2 | 79.8 (Suppression) |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for paraben quantification.
Caption: Troubleshooting logic for paraben analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Stability of Methyl Paraben-13C6 in different solvents and pH conditions
This technical support center provides guidance on the stability of Methyl Paraben-13C6 in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the accurate use and storage of this isotopically labeled compound.
Disclaimer: Specific stability data for this compound is limited. The data presented here is largely based on studies of unlabeled methylparaben. The 13C6 isotopic labeling is not expected to significantly alter the chemical stability of the molecule; therefore, the stability profile of methylparaben serves as a reliable surrogate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like its unlabeled counterpart, is hydrolysis of the ester bond. This reaction yields p-hydroxybenzoic acid-13C6 and methanol. This hydrolysis is significantly influenced by pH, with the rate increasing in alkaline conditions.
Q2: How stable is this compound in common organic solvents?
A2: this compound is expected to be stable in common organic solvents such as methanol, ethanol, acetonitrile, and DMSO under standard storage conditions (room temperature, protected from light).[1][2][3][4] Unlabeled methylparaben is highly soluble and stable in these solvents.[1][2][3][4]
Q3: What is the expected shelf-life of this compound in a solid state?
A3: When stored as a dry, crystalline solid in a cool, dark, and well-ventilated place, this compound is a stable compound.[3][4]
Q4: Can I autoclave solutions containing this compound?
A4: While parabens are generally stable against hydrolysis during autoclaving, this is highly dependent on the pH of the solution. In acidic to neutral solutions, it is more likely to withstand autoclaving. However, in alkaline solutions, significant degradation can occur.
Q5: Are there any known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents and strong bases.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation product observed in LC-MS analysis. | The primary degradation product is p-hydroxybenzoic acid-13C6. If other peaks are observed, consider the possibility of reaction with other components in your formulation or solvent impurities. | Analyze a fresh solution of this compound in a high-purity solvent to confirm the identity of the degradation product. Ensure all components of your formulation are compatible. |
| Loss of compound in aqueous solution over time. | Hydrolysis of the ester linkage, especially if the solution pH is neutral to alkaline. | For prolonged storage in aqueous solution, adjust the pH to be acidic (pH 3-6) and store at a lower temperature (e.g., 4°C). |
| Inconsistent analytical results. | This could be due to incomplete dissolution, adsorption to container surfaces, or degradation. | Ensure complete dissolution of the solid material. Use silanized glassware to minimize adsorption. Prepare fresh solutions for each experiment whenever possible. |
| Precipitation of the compound from an aqueous solution. | The aqueous solubility of methylparaben is limited and temperature-dependent. | If precipitation occurs upon cooling, gently warm the solution to redissolve. Consider using a co-solvent if higher concentrations are needed. |
Quantitative Stability Data
The following tables summarize the stability of unlabeled methylparaben in various solvents and pH conditions. This data serves as a close approximation for the stability of this compound.
Table 1: Solubility of Methylparaben in Various Solvents at 25°C
| Solvent | Solubility ( g/100 g) |
| Methanol | 59 |
| Ethanol | 52 |
| Acetonitrile | Data not available, but highly soluble |
| DMSO | Highly soluble |
| Propylene Glycol | 22 |
| Water | ~0.25 |
| Acetone | 64 |
| Ether | 23 |
Table 2: Estimated Hydrolysis Half-lives of Methylparaben in Aqueous Solutions at 25°C
| pH | Estimated Half-life |
| 7 | 3.5 years |
| 8 | 36 years |
Source:[5] Note: These are estimated values and can be influenced by buffer composition and temperature.
Table 3: Observed Degradation of Methylparaben under Stress Conditions
| Condition | Degradation (%) | Time | Notes |
| 5N HCl (Acidic) | ~3.5% | Room Temperature | Minor degradation observed. |
| 5N NaOH (Alkaline) | ~13% | Room Temperature | Significant degradation observed. |
| 30% H₂O₂ (Oxidative) | ~12% | Room Temperature | Significant degradation observed. |
Source:[6]
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials: this compound (solid), desired solvent (e.g., methanol, acetonitrile), volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Quantitatively transfer the solid to a volumetric flask of the desired volume.
-
Add a small amount of the solvent to dissolve the solid.
-
Once dissolved, dilute to the mark with the solvent.
-
Mix the solution thoroughly by inversion.
-
Store the solution in a tightly sealed container, protected from light. For aqueous solutions, store at 4°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol. A common starting point could be a 60:40 (v/v) mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a solution of this compound in the solvent and at the pH to be tested.
-
Inject a sample of the solution at time zero to obtain an initial peak area.
-
Store the solution under the desired test conditions (e.g., specific temperature, pH).
-
At specified time intervals, inject samples and record the peak area of this compound and any degradation products (e.g., p-hydroxybenzoic acid-13C6).
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hydrolysis of this compound.
References
Preventing isotopic exchange with 13C labeled internal standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 13C labeled internal standards, focusing on their stability and the prevention of analytical inaccuracies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and is it a concern for 13C labeled internal standards?
Isotopic exchange is a chemical reaction where an isotope on a labeled compound is replaced by a different isotope from the surrounding environment (e.g., solvent or sample matrix). While this can be a significant issue for deuterium (²H or D) labeled standards, particularly when the label is in a chemically active position, 13C labeled internal standards are generally not susceptible to isotopic exchange under typical analytical conditions.[1][2][3] The carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule, making them highly resistant to exchange.[1]
Q2: Why are 13C labeled internal standards considered more stable than deuterated standards?
The stability of an isotopic label depends on its position within the molecule and the type of isotope.[2]
-
13C Labels: These are integrated into the fundamental carbon skeleton of the molecule. Carbon-carbon bonds are strong and not easily broken or reformed under standard analytical conditions, thus preventing the exchange of 13C atoms.[1]
-
Deuterium (D) Labels: Deuterium atoms can be prone to exchange if they are attached to heteroatoms (like oxygen, nitrogen, or sulfur) or on a carbon atom adjacent to a carbonyl group.[2] In the presence of protic solvents (like water or methanol), these deuterium atoms can be replaced by hydrogen atoms, compromising the integrity of the internal standard.[2][4]
Q3: Under what conditions could the stability of a 13C labeled compound be compromised?
While highly stable, extreme chemical conditions could theoretically affect the integrity of any molecule, including a 13C labeled standard. However, these conditions (e.g., harsh chemical reactions that break the carbon skeleton) are well outside the scope of typical sample preparation and analysis in drug development and research. For all practical purposes in quantitative analysis, 13C labels are considered non-exchangeable.
Q4: If isotopic exchange is not an issue, what other factors should I consider when using 13C labeled internal standards?
While 13C internal standards circumvent the problem of isotopic exchange, other factors can still impact the accuracy of your results. It is crucial to consider:
-
Isotopic Purity: Ensure the 13C labeled internal standard has high isotopic purity and that the amount of unlabeled analyte is minimal. The presence of unlabeled species can artificially inflate the analyte concentration.[4]
-
Co-elution: 13C labeled standards have physicochemical properties nearly identical to their unlabeled counterparts and are expected to co-elute perfectly.[5] This is an advantage over deuterated standards, which can sometimes exhibit slight retention time shifts, leading to differential matrix effects.[5][6][7]
-
Matrix Effects: Although 13C labeled internal standards are excellent at compensating for matrix effects due to co-elution, severe ion suppression or enhancement can still potentially affect the analyte and internal standard differently.[4][8][9]
-
Concentration: The concentration of the internal standard should be optimized to be in a range that provides a good signal-to-noise ratio without saturating the detector.
Troubleshooting Guide
While isotopic exchange of 13C labeled standards is highly unlikely, you may encounter other issues during your analysis. This guide helps you troubleshoot common problems.
Issue 1: Inconsistent or declining internal standard response.
-
Possible Cause: This is unlikely to be due to isotopic exchange for a 13C standard. More probable causes include:
-
Sample Preparation Errors: Inconsistent pipetting, incomplete extraction, or degradation of the standard during sample processing.
-
Adsorption: The internal standard may be adsorbing to vials, pipette tips, or the LC system.
-
Matrix Effects: Severe ion suppression in certain samples.[4]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance.
-
-
Troubleshooting Steps:
-
Verify Sample Preparation: Prepare a fresh set of standards and quality controls to rule out preparation errors.
-
Assess Stability in Matrix: Prepare the internal standard in the final sample solvent and in a blank biological matrix. A significantly lower response in the matrix could indicate a matrix effect.[1]
-
Check for Adsorption: Use different types of vials (e.g., silanized glass or polypropylene) to see if the response improves.
-
Evaluate Instrument Performance: Run a system suitability test to ensure the LC-MS system is performing optimally.
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: If you are using a 13C labeled internal standard, this is likely not due to isotopic exchange. Consider these possibilities:
-
Impurity of the Internal Standard: The presence of unlabeled analyte in the internal standard material can lead to a positive bias.[4]
-
Cross-talk: Interference between the mass transitions of the analyte and the internal standard.
-
Non-optimized Internal Standard Concentration: An inappropriate concentration can lead to poor performance at the lower or upper limits of quantification.
-
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: Consult the certificate of analysis for your 13C labeled internal standard. If in doubt, analyze the standard by itself to check for the presence of the unlabeled analyte.
-
Optimize MS/MS Transitions: Ensure that the precursor and product ions selected for the analyte and internal standard are specific and that there is no cross-talk between the channels.
-
Re-evaluate Internal Standard Concentration: Test different concentrations of the internal standard to find the optimal level for your assay's dynamic range.
-
Data Presentation
Table 1: Comparison of Stable Isotope Labeled Internal Standards
| Feature | 13C Labeled Standards | Deuterium (D) Labeled Standards |
| Isotopic Exchange Stability | Highly stable, non-exchangeable under typical conditions.[1][2] | Can be prone to exchange, especially at labile positions (on O, N, S, or adjacent to carbonyls).[2] |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[5] | May exhibit a slight retention time shift, which can lead to differential matrix effects.[5][6][7] |
| Matrix Effect Compensation | Excellent, due to identical retention time and ionization properties.[5][10] | Generally good, but can be compromised by chromatographic separation from the analyte.[7] |
| Cost | Generally more expensive to synthesize.[2] | Typically less expensive and more readily available.[3] |
| Recommendation | The "gold standard" for quantitative LC-MS analysis, providing the highest accuracy and precision.[10] | A viable option when 13C standards are unavailable, but requires careful evaluation of label stability. |
Experimental Protocols
Protocol: Verification of Internal Standard Stability
This protocol is designed to confirm the stability of your 13C labeled internal standard under the conditions of your analytical method. While exchange is not expected, this procedure can help identify other stability issues.
-
Prepare Stability Samples:
-
Spike the 13C labeled internal standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay.
-
Prepare aliquots of this sample.
-
-
Expose to Experimental Conditions:
-
Time Zero: Immediately process one aliquot according to your analytical method and analyze it. This will serve as your baseline.
-
Autosampler Stability: Leave aliquots in the autosampler at its operating temperature for an extended period (e.g., 24, 48 hours) and analyze them at regular intervals.[1]
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature) before processing and analysis.
-
Long-Term Storage: Store aliquots at the intended storage temperature (e.g., -80°C) for an extended period (e.g., one week, one month) before analysis.
-
-
Data Analysis:
-
Monitor the peak area of the 13C labeled internal standard over time and across the different conditions.
-
A stable internal standard will show a consistent peak area (e.g., within ±15% of the time zero sample). A significant and consistent decrease in the peak area may indicate degradation or adsorption, not isotopic exchange.
-
Visualizations
Caption: Workflow for selecting a suitable stable isotope labeled internal standard.
Caption: Stability comparison between 13C and Deuterium labeled standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. waters.com [waters.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Parabens and Internal Standards
Welcome to the technical support center for the chromatographic separation of parabens and their internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of parabens and internal standards.
Peak Shape Problems
Q1: My paraben peaks are tailing. What are the likely causes and how can I fix it?
A: Peak tailing for parabens, which are acidic compounds, is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the parabens and residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough to keep the parabens in their protonated, less polar form. A pH of around 2.5 to 4 is often effective. Using a phosphate or acetate buffer can help maintain a stable pH.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, thereby reducing secondary interactions.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[1]
Q2: I am observing peak fronting for my paraben peaks. What should I investigate?
A: Peak fronting is less common than tailing for parabens but can occur due to several factors.
Troubleshooting Steps:
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly at the beginning of the column, leading to fronting. Whenever possible, dissolve and inject samples in the mobile phase.[1]
-
Column Overload: While often associated with tailing, severe sample overload can also manifest as fronting. Reduce the sample concentration or injection volume.
-
Column Collapse or Void: A physical void or collapse of the packing material at the column inlet can distort the peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH range. If a void is suspected, the column may need to be replaced.
Q3: My peaks are splitting. What could be the cause?
A: Peak splitting can be a frustrating issue with several potential causes.
Troubleshooting Steps:
-
Injection Solvent Incompatibility: As with peak fronting, a strong injection solvent can cause peak splitting, especially for early eluting peaks. Ensure the sample solvent is compatible with the mobile phase.
-
Partially Blocked Frit: A blockage at the column inlet frit can disrupt the sample band as it enters the column, leading to a split peak. Try back-flushing the column or replacing the frit if possible.
-
Co-elution: The split peak may actually be two different compounds eluting very close together. To check this, try altering the mobile phase composition or gradient to improve resolution.
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.
Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting workflow for common peak shape problems in paraben analysis.
Retention Time and Resolution Issues
Q4: My retention times are drifting or shifting. What should I do?
A: Retention time drift can compromise peak identification and quantification.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phases with additives like ion-pairing reagents or when changing mobile phase composition.
-
Mobile Phase Composition: In reversed-phase chromatography, a small change in the organic solvent percentage can significantly impact retention times. Prepare the mobile phase accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Using a column oven is highly recommended for stable and reproducible results.
-
Flow Rate Consistency: Check for leaks in the system that could lead to a drop in flow rate and an increase in retention times. Ensure the pump is delivering a constant and accurate flow rate.
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention times. Regular column flushing is recommended.
Q5: How can I improve the resolution between my paraben peaks and the internal standard?
A: Achieving baseline separation is crucial for accurate quantification.
Troubleshooting Steps:
-
Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the resolution between closely eluting peaks.
-
Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Change Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., C8 instead of C18) or a column with a higher efficiency (smaller particle size or longer length).
Logical Relationship for Improving Resolution
Caption: Decision tree for improving chromatographic resolution.
Data Presentation: Comparison of HPLC Methods
The following table summarizes quantitative data from various published HPLC methods for the analysis of parabens and internal standards. This allows for a quick comparison of different analytical conditions and their outcomes.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Reference |
| 1 | Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) | Methanol/Phosphate Buffer (pH 2.5) (60:40, v/v) | 0.5 | Methylparaben | 2.08 | > 2 | Good | [2] |
| Propylparaben | 4.09 | > 2 | Good | [2] | ||||
| 2 | Waters Cortecs C18 (150 x 4.6 mm, 2.7 µm) | Gradient: A: 0.1% H₃PO₄ in Water; B: Water/ACN/H₃PO₄ (100:900:1) | 0.8 | Methylparaben | ~4.5 | > 2 | N/A | [3] |
| Ethylparaben | ~6.0 | > 2 | N/A | [3] | ||||
| Propylparaben | ~7.5 | > 2 | N/A | [3] | ||||
| Butylparaben | ~9.0 | > 2 | N/A | [3] | ||||
| 3 | Purospher® STAR RP-18e (150 x 4.6 mm, 5 µm) | Acetonitrile/Water (50:50, v/v) | 1.0 | Methylparaben | 3.25 | > 2 | N/A | [4] |
| Propylparaben | 5.52 | > 2 | N/A | [4] | ||||
| 4 | Lichrosorb C8 (150 x 4.6 mm, 5 µm) | Acetonitrile/THF/Water (21:13:66, v/v/v) | 1.0 | 2-Phenoxyethanol (IS) | 4.50 | > 2 | < 1.5 | [5][6] |
| Methylparaben | 6.00 | > 2 | < 1.5 | [5][6] | ||||
| Ethylparaben | 9.05 | > 2 | < 1.5 | [5][6] | ||||
| Propylparaben | 15.03 | > 2 | < 1.5 | [5][6] |
N/A: Not available in the cited literature.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Isocratic Separation of Methylparaben and Propylparaben
This protocol is adapted from a method for the analysis of parabens in pharmaceutical and cosmetic products.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm).
-
Mobile Phase: Methanol/Phosphate Buffer (pH 2.5) (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Phosphate Buffer (pH 2.5): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 2.5 with phosphoric acid.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of methylparaben and propylparaben (e.g., 1 mg/mL) in methanol.
-
Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 10 µg/mL).
-
-
Sample Preparation (for a cream/gel sample):
-
Accurately weigh about 0.5 g of the sample into a suitable container.
-
Add a known volume of methanol (e.g., 5 mL) and vortex or sonicate to dissolve the parabens.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and peak areas of methylparaben and propylparaben.
-
Inject the prepared sample solution.
-
Identify the paraben peaks in the sample chromatogram by comparing retention times with the standard.
-
Quantify the amount of each paraben in the sample using the peak areas and a calibration curve.
-
Protocol 2: Gradient Separation of Multiple Parabens and Phenoxyethanol (Internal Standard)
This protocol is based on a method for the simultaneous analysis of several parabens and 2-phenoxyethanol.[5][6]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of 2-phenoxyethanol, methylparaben, ethylparaben, and propylparaben in methanol.
-
Prepare a mixed working standard solution containing all analytes at a known concentration in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract the parabens and internal standard with a suitable solvent (e.g., methanol or ethanol) using sonication.
-
If an internal standard is being added for quantification, spike the sample with a known amount of 2-phenoxyethanol before extraction.
-
Centrifuge and filter the extract through a 0.45 µm syringe filter.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the mixed standard solution to establish retention times and response factors.
-
Inject the prepared sample solution.
-
Identify and quantify the analytes in the sample.
-
Workflow for a Typical HPLC Analysis of Parabens
Caption: General experimental workflow for HPLC analysis of parabens.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. researchgate.net [researchgate.net]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with interferences in complex matrices using Methyl Paraben-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl Paraben-13C6 as an internal standard to mitigate interferences in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Methyl Paraben, where six carbon atoms in the benzene ring are replaced with the heavier 13C isotope.[1][2] It is widely used as an internal standard in quantitative mass spectrometry-based analyses (LC-MS, GC-MS) for its ability to mimic the chemical and physical properties of the unlabeled analyte (native Methyl Paraben).[1] The key advantage of a SIL internal standard is that it co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[3][4] This allows for more accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains consistent even when absolute signal intensities fluctuate due to matrix effects.[3]
Q2: What are "matrix effects" and how does this compound help overcome them?
Matrix effects are a significant challenge in LC-MS analysis, referring to the alteration of analyte ionization efficiency by co-eluting components of the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[6][7]
This compound, being structurally and chemically almost identical to the native analyte, experiences nearly the same matrix effects.[3] By adding a known amount of this compound to each sample, calibration standard, and quality control sample, any signal variation due to the matrix will affect both the analyte and the internal standard proportionally. The quantification is then based on the ratio of their responses, which effectively normalizes for these variations.[4]
Q3: Can there be a difference in retention time between Methyl Paraben and this compound?
Ideally, a stable isotope-labeled internal standard should co-elute perfectly with the native analyte.[8] While 13C-labeled standards like this compound are less prone to chromatographic separation than deuterium-labeled standards, slight differences in retention time can still occur.[8] It is crucial to verify co-elution during method development, as even a small shift can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression and inaccurate results.[8]
Q4: What should I do if I observe poor recovery of this compound?
Poor recovery of the internal standard can indicate issues with the sample preparation process. Since this compound is added at the beginning, its recovery reflects the overall efficiency of the extraction and cleanup steps.
-
**Optimize Extraction:
-
Solid-Phase Extraction (SPE): Evaluate different sorbents, washing steps, and elution solvents. Techniques like SPE are effective in removing interfering matrix components.[4][9]
-
Liquid-Liquid Extraction (LLE): Experiment with different solvent systems and pH adjustments to improve extraction efficiency.[9][10]
-
Protein Precipitation: For biological matrices, ensure complete protein removal as this can interfere with the extraction.[4]
-
-
Check for Stability: Ensure that the experimental conditions (e.g., pH, temperature) do not lead to the degradation of this compound.
Q5: My results are inconsistent even with an internal standard. What could be the cause?
Inconsistent results despite using a SIL internal standard can stem from several factors:
-
Non-co-elution: As mentioned, verify that the analyte and internal standard are eluting at the same time.[8]
-
Internal Standard Purity: Ensure the this compound standard is free from contamination with the unlabeled analyte, which can lead to artificially inflated results.
-
Differential Extraction Recovery: In some rare cases, the analyte and the SIL internal standard may exhibit different extraction recoveries. This should be assessed during method validation.
-
High Degree of Matrix Effects: In cases of severe ion suppression, the signal for both the analyte and the internal standard might be too low for reliable detection, leading to poor precision. Further sample cleanup or chromatographic optimization may be necessary.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape for Analyte and/or Internal Standard | - Column Overload- Incompatible Injection Solvent- Column Contamination | - Reduce injection volume.- Ensure the injection solvent is similar in strength to the initial mobile phase.- Implement a column wash step or replace the column. |
| Significant Variation in Internal Standard Response Across Samples | - Inconsistent Sample Preparation- Severe and Variable Matrix Effects | - Review and standardize the sample preparation workflow.- Improve sample cleanup using techniques like SPE or LLE to reduce matrix load.[4][9] |
| Analyte and Internal Standard Do Not Co-elute | - Isotope Effect (more common with deuterium labeling)- Chromatographic Conditions | - Adjust the mobile phase composition or gradient profile to achieve co-elution.[4]- While less common with 13C, consider that minor differences can exist. |
| High Background or Interfering Peaks | - Contamination from Labware or Solvents- Endogenous Matrix Components | - Use high-purity solvents and pre-cleaned labware.- Optimize sample preparation to remove specific interferences.[10]- Adjust chromatographic conditions for better separation.[4] |
| Low Signal-to-Noise Ratio for Both Analyte and IS | - High Ion Suppression- Suboptimal MS Source Conditions | - Enhance sample cleanup to minimize matrix effects.[4]- Optimize MS parameters (e.g., capillary voltage, gas flow, temperature).[11] |
Quantitative Data Summary
The following table summarizes typical performance data for methods quantifying parabens, including Methyl Paraben. Note that specific values are method and matrix-dependent.
| Parameter | Methyl Paraben | Propyl Paraben | Matrix | Reference |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.2 ng/mL | Human Urine | [12] |
| Limit of Detection (LOD) | 0.87 µg/mL | - | Ointment | [13] |
| Recovery | 95.7 - 102.0% | 95.7 - 102.0% | Human Urine | [12] |
| Intra-day Precision (%CV) | 0.9 - 9.6% | 0.9 - 9.6% | Human Urine | [12] |
| Inter-day Precision (%CV) | < 4.4% | < 5.3% | Rat Plasma | [14] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general solid-phase extraction (SPE) procedure for the extraction of Methyl Paraben and its internal standard from a complex biological matrix like plasma or urine.
-
Sample Pre-treatment:
-
Thaw samples at room temperature.
-
To a 1 mL aliquot of the sample, add 10 µL of a 1 µg/mL this compound internal standard solution.
-
Vortex for 30 seconds.
-
If the sample is urine, it may require enzymatic hydrolysis to analyze for conjugated forms of parabens.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of deionized water.[11]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Methyl Paraben. These should be optimized for your specific instrumentation and application.
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Methyl Paraben: m/z 151 -> 92
-
This compound: m/z 157 -> 98
-
-
Source Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage according to the manufacturer's recommendations.[11]
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting guide for issues encountered during analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl paraben (methyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8249-1.2 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best storage and handling practices for Methyl Paraben-13C6 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Methyl Paraben-13C6 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at +4°C for short-term storage. For long-term storage, temperatures of -20°C or -80°C are advised. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1] The neat compound should be stored at +4°C.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. It is commonly prepared in methanol or acetone for use as an internal standard.[2] It is also highly soluble in ethanol, ether, and dimethyl sulfoxide (DMSO). While it is only slightly soluble in water, its solubility increases with temperature.
Q3: What are the primary applications of this compound in a laboratory setting?
This compound is primarily used as an internal standard in quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical properties are nearly identical to the unlabeled Methyl Paraben, but its increased mass allows for easy differentiation in mass spectrometric analysis.
Q4: Is this compound sensitive to light or pH changes?
Aqueous solutions of parabens are most stable at a pH between 3 and 6. Hydrolysis can occur in alkaline solutions, leading to the formation of p-hydroxybenzoic acid. While generally stable, it is good practice to protect solutions from prolonged exposure to direct light.
Q5: What are the main safety precautions to consider when handling this compound?
As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or under a fume hood. Avoid inhalation of dust if handling the neat compound and prevent contact with skin and eyes.
Storage and Handling Best Practices
Proper storage and handling are crucial for maintaining the integrity and stability of your this compound solutions.
Solution Preparation Workflow
Caption: A simple workflow for the preparation and storage of this compound stock solutions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Neat) | +4°C | [1] |
| Storage Temperature (Solution, Short-term) | +4°C | |
| Storage Temperature (Solution, Long-term) | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
| Shipping Temperature | Room Temperature | |
| pH Stability Range (Aqueous) | 3 - 6 |
Experimental Protocols
Using this compound as an Internal Standard in LC-MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of Methyl Paraben in a sample matrix.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of unlabeled Methyl Paraben in the same solvent.
2. Sample Preparation:
-
To each sample, calibrator, and quality control sample, add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as required by the sample matrix.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
3. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methyl Paraben: Precursor ion -> Product ion (e.g., m/z 151 -> 92 for negative mode).
-
This compound: Precursor ion -> Product ion (e.g., m/z 157 -> 97 for negative mode).
-
-
4. Data Analysis:
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators to generate a calibration curve.
-
Use the calibration curve to determine the concentration of Methyl Paraben in the unknown samples.
Troubleshooting Guide
Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape | - Inappropriate mobile phase or column chemistry. - Sample solvent mismatch with the mobile phase. | - Optimize the mobile phase composition and gradient. - Ensure the sample is reconstituted in a solvent similar to the initial mobile phase. |
| Low Signal Intensity | - Inefficient ionization. - Degradation of the analyte or internal standard. - Matrix effects (ion suppression). | - Optimize MS source parameters. - Check solution stability and storage conditions. - Improve sample cleanup to remove interfering matrix components. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard. - Variability in sample preparation recovery. - Instability of the internal standard in the sample matrix. | - Use a calibrated pipette and ensure consistent addition. - Ensure the internal standard is added before any extraction steps. - Evaluate the stability of the internal standard in the specific matrix. |
| Non-linear Calibration Curve | - Saturation of the detector at high concentrations. - Inappropriate concentration range for the calibration standards. | - Extend the calibration range or dilute samples with high concentrations. - Ensure the internal standard concentration is appropriate for the analyte concentration range. |
Troubleshooting Logic Flow
Caption: A logical workflow to troubleshoot common experimental problems.
References
Technical Support Center: Minimizing Contamination in Trace-Level Paraben Analysis
Welcome to the technical support center for trace-level paraben analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize paraben contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of paraben contamination in a laboratory setting?
A1: Parabens are ubiquitous, making them common background contaminants in trace-level analysis. The primary sources include:
-
Personal Care Products: Cosmetics, lotions, soaps, and shampoos used by laboratory personnel are major sources of paraben contamination. These can be introduced into the lab environment through touch, aerosols, or volatilization.
-
Laboratory Consumables: Plasticware, such as pipette tips, centrifuge tubes, and vials, can leach parabens and other additives into samples and solvents.[1][2] Even "paraben-free" plastics may contain other leachable compounds that can interfere with analysis.
-
Reagents and Solvents: HPLC-grade solvents and other reagents may contain trace levels of parabens from the manufacturing process or from being stored in plastic containers.
-
Dust and Air: Laboratory dust and air can contain paraben particles from various sources, which can settle into open samples, solvents, or on lab surfaces.
-
Cleaning Agents: Some laboratory detergents and cleaning solutions may contain parabens as preservatives.
Q2: How can I prevent paraben contamination from personal care products in the lab?
A2: To minimize contamination from personal care products, it is recommended to establish strict laboratory policies:
-
Prohibit the use of scented or paraben-containing personal care products by personnel working in the trace analysis laboratory.
-
Require personnel to wear appropriate personal protective equipment (PPE) , including gloves, lab coats, and hairnets at all times in the laboratory.
-
Implement a hand-washing protocol with paraben-free soap and water before starting any analytical work and after any potential exposure to contaminants.
Q3: What type of labware is best for trace-level paraben analysis?
A3: Glassware is generally preferred over plasticware for trace-level paraben analysis due to the risk of leaching from plastics.
-
Borosilicate glass (e.g., Pyrex®) is a good choice for beakers, flasks, and bottles.
-
Amber glass should be used for storing standards and samples to protect them from light degradation.
-
If plasticware must be used, polypropylene (PP) is often a better choice than other plastics, but it should be tested for leaching before use in critical applications.
-
Whenever possible, use consumables certified as "paraben-free" or "biopur" .
Q4: How should I prepare my mobile phase to avoid paraben contamination?
A4: The mobile phase is a critical component in LC-MS analysis and must be free of paraben contamination.
-
Use LC-MS grade solvents from reputable suppliers.
-
Prepare fresh mobile phase daily and store it in clean glass bottles .
-
Filter all mobile phases through a 0.22 µm filter before use to remove any particulate matter.
-
When preparing aqueous mobile phases, use ultrapure water (18.2 MΩ·cm) that has been freshly dispensed.
-
If additives are required, use high-purity grades and prepare stock solutions in glass vials.
Troubleshooting Guides
Issue 1: High Background or "Ghost Peaks" in Chromatograms
Symptom: You observe unexpected peaks in your blank injections or a high baseline in your chromatograms, which may co-elute with your target parabens.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Prepare a fresh batch of mobile phase using new bottles of solvents and ultrapure water. 2. If the problem persists, try a different lot or brand of solvents. 3. Sonicate the mobile phase to remove dissolved gases. |
| Contaminated LC System | 1. Flush the entire LC system, including the pump, degasser, and injector, with a strong solvent like isopropanol, followed by the mobile phase. 2. Clean the injector needle and seat according to the manufacturer's instructions. 3. If carryover is suspected, inject several blanks after a high-concentration standard to see if the ghost peak intensity decreases. |
| Leaching from Plastic Tubing or Fittings | 1. Inspect all PEEK tubing and fittings for discoloration or degradation. 2. Replace any suspect tubing with new, pre-cleaned tubing. |
| Contaminated Guard or Analytical Column | 1. Remove the guard column and re-run a blank. If the ghost peak disappears, replace the guard column. 2. If the peak remains, it may be retained on the analytical column. Back-flush the column according to the manufacturer's instructions or replace it if necessary. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You are observing significant variations in peak areas or retention times between replicate injections of the same sample or standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review your sample preparation workflow to identify any potential sources of variability. 2. Ensure that all samples and standards are being treated identically. 3. Use calibrated pipettes and balances. |
| Carryover from the Autosampler | 1. Optimize the needle wash procedure in your autosampler method. Use a strong solvent in the wash solution that is known to dissolve parabens effectively (e.g., isopropanol or acetonitrile). 2. Inject a series of blank samples after a high-concentration sample to assess the extent of carryover. |
| Fluctuations in Laboratory Environment | 1. Monitor and control the temperature and humidity in the laboratory, as these can affect instrument performance. 2. Minimize air drafts around the LC-MS system. |
| Sample Degradation | 1. Ensure that samples and standards are stored properly in amber glass vials at the appropriate temperature. 2. Prepare fresh working standards and quality control samples regularly. |
Experimental Protocols
Protocol 1: Validated Cleaning Procedure for Glassware to Remove Trace Paraben Contamination
This protocol is designed to rigorously clean laboratory glassware for use in trace-level paraben analysis. A study has shown that methylparaben can be a "worst-case" contaminant to remove, and this procedure is designed to be effective against it and other parabens.
Materials:
-
Paraben-free laboratory detergent (e.g., Alconox®)
-
Tap water
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade methanol
-
HPLC-grade acetone
-
Clean brushes dedicated to glassware cleaning
-
Drying oven
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware three times with tap water to remove the bulk of any residues.
-
Detergent Wash: Prepare a 1-2% solution of paraben-free laboratory detergent in warm tap water. Scrub all surfaces of the glassware thoroughly with a dedicated brush.
-
Tap Water Rinse: Rinse the glassware six times with warm tap water to remove all traces of the detergent.
-
Ultrapure Water Rinse: Rinse the glassware six times with ultrapure water.
-
Solvent Rinse (in a fume hood):
-
Rinse the glassware three times with HPLC-grade methanol.
-
Rinse the glassware three times with HPLC-grade acetone.
-
-
Drying: Place the glassware in a drying oven at 105°C for at least one hour.
-
Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free cabinet.
Protocol 2: Preparation of Paraben-Free Reagents
Paraben-Free Water:
-
Use a water purification system that provides ultrapure water with a resistivity of 18.2 MΩ·cm.
-
Dispense water directly into a clean glass container immediately before use.
-
Do not store purified water in plastic containers, as parabens can leach from the container material.
Paraben-Free Mobile Phase:
-
Use LC-MS grade solvents from a reputable supplier.
-
Purchase solvents in glass bottles.
-
Prepare the mobile phase in a clean glass container.
-
Filter the mobile phase through a 0.22 µm solvent-compatible filter before use.
-
Prepare fresh mobile phase daily to prevent microbial growth and contamination.
Quantitative Data Summary
Table 1: Potential for Paraben Leaching from Different Labware Materials
| Material | Potential for Paraben Leaching | Recommendations |
| Borosilicate Glass | Very Low | Highly Recommended for all applications in trace paraben analysis. |
| Amber Glass | Very Low | Highly Recommended for storage of standards and samples to prevent photodegradation. |
| Polypropylene (PP) | Low to Moderate | Can be a source of leachable compounds. If use is unavoidable, pre-rinse with methanol and test for blanks. |
| Polyethylene (PE) | Moderate to High | Generally not recommended for trace paraben analysis due to a higher potential for leaching. |
| Polystyrene (PS) | Moderate to High | Not recommended for storing solvents or samples in trace paraben analysis. |
Note: The potential for leaching can vary depending on the specific manufacturing process, the solvent used, temperature, and contact time. It is always recommended to run blank analyses to test for leachables from any new labware.
Visualizations
References
Impact of derivatization on Methyl Paraben-13C6 stability and response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Paraben-13C6. The following information addresses common issues related to the impact of derivatization on the stability and analytical response of this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the analysis of this compound by Gas Chromatography (GC)?
A1: Derivatization is a chemical modification process that is highly recommended for the analysis of polar compounds like this compound by GC for several key reasons:
-
Increased Volatility: this compound in its natural form has low volatility, making it difficult to analyze by GC, which requires compounds to be in a gaseous state. Derivatization replaces the active hydrogen on the hydroxyl group with a less polar functional group, significantly increasing the compound's volatility.[1][2][3][4]
-
Improved Thermal Stability: The derivatization process enhances the thermal stability of this compound, preventing its degradation at the high temperatures of the GC injection port and column.[1][2][3]
-
Enhanced Chromatographic Peak Shape: Underivatized parabens can interact with active sites in the GC system, leading to poor peak shape, such as tailing. Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks, which improves resolution and the accuracy of quantification.[5]
-
Increased Sensitivity: By improving volatility and peak shape, derivatization can lead to a significant increase in the analytical response (i.e., peak area or height), thereby improving the sensitivity of the method.[5][6]
Q2: What are the most common derivatization techniques for this compound?
A2: The two most common and effective derivatization techniques for parabens, including this compound, are silylation and acylation.
-
Silylation: This is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][3]
-
Acylation: This method involves the introduction of an acyl group. For parabens, this is typically achieved through in-situ acetylation using reagents like acetic anhydride or propionic anhydride.[5][7][8]
Q3: How does derivatization affect the stability of this compound?
A3: Derivatization generally improves the thermal stability of this compound for GC analysis. However, the resulting derivatives can be susceptible to hydrolysis.
-
Underivatized this compound: This compound is relatively stable in aqueous solutions but can undergo hydrolysis, breaking down into p-hydroxybenzoic acid-13C6 and methanol, especially under basic conditions or over extended periods.[9][10][11][12][13]
-
Derivatized this compound:
-
Silylated derivatives (e.g., TMS-Methyl Paraben-13C6): These derivatives are sensitive to moisture and can be hydrolyzed back to the original compound.[4][14] Therefore, it is crucial to use anhydrous solvents and reagents and to analyze the derivatized samples as soon as possible. Storage at low temperatures (-20°C) can extend the stability of TMS derivatives for up to 72 hours.[14]
-
Acylated derivatives (e.g., Acetyl-Methyl Paraben-13C6): These derivatives are generally more stable towards hydrolysis than their silylated counterparts.
-
Q4: Can derivatization impact the mass spectrum of this compound?
A4: Yes, derivatization will alter the mass spectrum of this compound. The derivatizing group adds to the molecular weight of the molecule, resulting in a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. It is essential to establish the mass spectrum of the derivatized standard to set up the correct parameters for mass spectrometric detection.
Q5: I am observing poor derivatization yield. What are the common causes and solutions?
A5: Poor derivatization yield can be caused by several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include the presence of moisture, impure reagents or solvents, incorrect reaction temperature or time, and matrix interferences.
Troubleshooting Guides
Issue 1: Poor or Incomplete Derivatization
| Symptom | Potential Cause | Troubleshooting Step |
| Low peak area/intensity of derivatized this compound. | Presence of moisture: Silylating and acylating reagents are sensitive to water, which can consume the reagent and inhibit the reaction.[4] | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon). |
| Inactive or degraded derivatization reagent: Reagents can degrade over time, especially if not stored properly. | Use a fresh vial of the derivatization reagent. Verify the expiration date. | |
| Incorrect reaction conditions: The temperature and time of the derivatization reaction are critical for achieving a high yield. | Optimize the reaction temperature and time as per the recommended protocol. For silylation, heating is often required to drive the reaction to completion.[1] | |
| Matrix effects: Components in the sample matrix can interfere with the derivatization reaction. | Improve sample clean-up procedures to remove interfering substances. Consider using a different derivatization reagent that may be less susceptible to matrix effects. | |
| Presence of underivatized this compound peak in the chromatogram. | Insufficient amount of derivatization reagent: The amount of reagent may not be enough to derivatize all the analyte molecules. | Increase the volume of the derivatization reagent. Ensure a sufficient molar excess of the reagent to the analyte. |
| Steric hindrance: Although less common for methyl paraben, complex matrices can sometimes hinder the access of the reagent to the active site. | Consider a different derivatization reagent with a smaller molecular size or one that is more reactive. |
Issue 2: Peak Tailing of Derivatized this compound
| Symptom | Potential Cause | Troubleshooting Step |
| Asymmetrical peak shape with a "tail". | Active sites in the GC system: Even after derivatization, some residual polar interactions can occur with active sites in the injector liner, column, or detector. | Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. Consider using a column with a different stationary phase that is better suited for the derivatized analyte. |
| Incomplete derivatization: The presence of underivatized analyte will lead to peak tailing. | Refer to the "Poor or Incomplete Derivatization" troubleshooting guide. | |
| Column overload: Injecting too much sample can lead to peak distortion. | Dilute the sample and re-inject. | |
| Incorrect injector temperature: A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause degradation.[1] | Optimize the injector temperature. |
Quantitative Data Summary
The following tables summarize the expected impact of derivatization on the stability and analytical response of this compound.
Table 1: Impact of Derivatization on the Stability of this compound
| Compound | Stability Concern | Recommended Storage & Handling |
| Underivatized this compound | Hydrolysis in aqueous solutions, especially at non-neutral pH.[9][10][11][12][13] | Store stock solutions in a non-aqueous solvent (e.g., methanol, acetonitrile) at 2-8°C. For aqueous samples, analyze as soon as possible or store frozen. |
| Silylated this compound (TMS derivative) | Highly sensitive to moisture, leading to hydrolysis.[4][14] | Prepare in anhydrous conditions. Analyze immediately after derivatization. For short-term storage, keep at -20°C for up to 72 hours.[14] |
| Acylated this compound (Acetyl derivative) | More stable towards hydrolysis compared to silylated derivatives. | Can be stored for longer periods than silylated derivatives, but analysis within 24 hours is still recommended for best results. |
Table 2: Expected Improvement in Analytical Response after Derivatization
| Parameter | Underivatized this compound | Derivatized this compound | Expected Improvement |
| Peak Area / Signal Intensity | Baseline Response | Significantly Increased | 5 to 50-fold increase, depending on the derivatization agent and analytical conditions.[5][6] |
| Peak Shape (Asymmetry Factor) | Often > 1.5 (Tailing) | Typically 0.9 - 1.2 (Symmetrical) | Significant improvement towards a symmetrical Gaussian peak.[5] |
| Limit of Detection (LOD) | Higher | Lower | Derivatization can significantly lower the detection limits due to improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol describes a general procedure for the silylation of this compound for GC-MS analysis.
Materials:
-
This compound standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Heating block or oven
-
GC vials with inserts and PTFE-lined caps
Procedure:
-
Sample Preparation: Pipette an appropriate volume of the this compound standard solution into a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to dissolve it.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: In-situ Acylation of this compound using Acetic Anhydride
This protocol outlines a method for the in-situ acylation of this compound.
Materials:
-
Aqueous sample containing this compound
-
Acetic Anhydride
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Extraction solvent (e.g., ethyl acetate)
-
Centrifuge tubes
Procedure:
-
pH Adjustment: To a known volume of the aqueous sample in a centrifuge tube, add a small amount of potassium carbonate to adjust the pH to approximately 8-9.
-
Reagent Addition: Add a defined volume of acetic anhydride. The optimal volume will depend on the sample concentration and should be determined empirically.
-
Reaction: Vortex the mixture vigorously for 1-2 minutes to facilitate the reaction.
-
Extraction: Add an appropriate volume of the extraction solvent (e.g., ethyl acetate), vortex again for 1 minute, and then centrifuge to separate the phases.
-
Sample Collection: Carefully transfer the organic layer containing the derivatized analyte to a clean vial.
-
Analysis: The sample can be concentrated if necessary and is then ready for GC-MS analysis.
Visualizations
Caption: Silylation workflow for this compound analysis.
Caption: Logical impact of derivatization on analytical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. MIL-68 (Ga) for the extraction of derivatized and non-derivatized parabens from healthcare products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hydrolysis of Methylparaben. | Semantic Scholar [semanticscholar.org]
- 11. Hydrolysis of Methylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dermal absorption and hydrolysis of methylparaben in different vehicles through intact and damaged skin: using a pig-ear model in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Paraben Analysis: Methyl Paraben-13C6 vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of parabens, focusing on a validated method utilizing Methyl Paraben-13C6 as an internal standard against alternative High-Performance Liquid Chromatography (HPLC) based methods. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.
Method 1: Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS/MS) with this compound Internal Standard
The use of an isotopically labeled internal standard, such as this compound, is a robust technique for the accurate quantification of parabens in various matrices, including cosmetics and pharmaceutical products.[1] This approach effectively compensates for sample matrix effects and variations during sample preparation and analysis.[2]
Experimental Protocol
A rapid and sensitive analytical method for the determination of methyl-, ethyl-, propyl-, and butylparabens in personal care products has been developed and validated using corresponding isotopically labeled parabens as internal standards.[2]
1. Sample Preparation:
-
A representative portion of the test sample is extracted with methanol.
-
The extraction process is facilitated by vortexing, sonication, and centrifugation.
-
The resulting supernatant is filtered prior to analysis.
-
Crucially, the isotopically labeled internal standards, including this compound, are added at the beginning of the sample preparation to account for any analyte loss during the extraction process.[2][3]
2. GC-MS/MS Analysis:
-
The four parabens are quantified using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system operating in the electron ionization mode.[2]
-
The use of dynamic selected reaction monitoring enhances the sensitivity and selectivity of the analysis.[2]
Performance Data
| Parameter | Performance |
| Linearity (r²) | > 0.995 for all four parabens investigated.[2][3] |
| Recovery | 97% to 107% at three different spiked levels.[2][3] |
| Extraction Efficiency | Greater than 97% with a single extraction.[2] |
Experimental Workflow
Caption: Workflow for paraben analysis using isotope dilution GC-MS/MS.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Diode Array or Fluorescence Detection
Alternative methods for paraben analysis often employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV), Diode Array (DAD), or Fluorescence detectors.[4] These methods are widely accessible in quality control laboratories and offer the required sensitivity for many applications.[4]
Experimental Protocols
Several HPLC-based methods have been developed and validated for the simultaneous determination of multiple parabens.
Protocol 2a: HPLC-UV/DAD
-
Sample Preparation: A common approach involves solid-phase extraction (SPE) to separate parabens from the sample matrix and purify the sample.[5]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 5µm, 150x4.6 mm) is typically used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and ultrapure water (e.g., 50/50; v/v) is often employed.[6]
-
Flow Rate: A flow rate of 1 mL/min is a common setting.[6]
-
Detection: The detector wavelength is typically set at 254 nm.[6]
-
Protocol 2b: HPLC-Fluorescence
-
Sample Preparation: Similar extraction techniques as for HPLC-UV/DAD can be used.
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 3 µm, 2.1 x 150 mm) is suitable.[7]
-
Mobile Phase: An isocratic elution with a mobile phase such as 45% aqueous o-phosphoric acid solution (0.08%) and 55% methanol/water mixture (90:10 v/v) can be used.[7]
-
Detection: Excitation and emission wavelengths are set, for instance, at 254 nm and 310 nm, respectively.[7]
-
Performance Data Comparison
| Parameter | HPLC-UV/DAD | HPLC-Fluorescence |
| Linearity (r²) | > 0.9995[6] | 0.50-10.00 μg/mL range[7] |
| Limit of Detection (LOD) | - | 0.29-0.32 μg/mL[7] |
| Limit of Quantification (LOQ) | - | 0.88-0.97 μg/mL[7] |
| Precision (RSD) | < 6.43% (intermediate precision)[6] | - |
| Accuracy (Recovery) | Close to 100%[6] | - |
Logical Relationship of HPLC-Based Analysis
Caption: Decision pathway for HPLC-based paraben analysis.
Comparison Summary
| Feature | Isotope Dilution GC-MS/MS with this compound | HPLC with UV/DAD or Fluorescence Detection |
| Accuracy & Precision | Excellent: The use of an isotopically labeled internal standard effectively corrects for matrix effects and procedural errors, leading to high accuracy and precision.[2][3] | Good to Excellent: Provides reliable results, though may be more susceptible to matrix effects compared to isotope dilution methods. |
| Sensitivity | Very High: GC-MS/MS offers excellent sensitivity, allowing for the detection of low levels of parabens. | Good to High: Fluorescence detection generally offers higher sensitivity than UV/DAD detection.[7] |
| Selectivity | Very High: The mass spectrometer provides high selectivity, minimizing interferences from other compounds in the sample matrix. | Good: Chromatographic separation provides good selectivity, which can be enhanced by using a more selective detector like a fluorescence detector. |
| Cost & Accessibility | Higher: Requires more specialized and expensive equipment (GC-MS/MS) and isotopically labeled standards. | Lower: HPLC systems with UV/DAD detectors are more common and generally less expensive to operate.[4] |
| Sample Throughput | Moderate to High: The described GC-MS/MS method is rapid.[2] | High: HPLC methods can be optimized for rapid analysis. |
| Robustness | High: Less affected by variations in sample preparation and matrix composition. | Moderate: Can be more influenced by matrix interferences, potentially requiring more rigorous sample cleanup. |
Conclusion
The choice between an isotope dilution GC-MS/MS method with this compound and an HPLC-based method depends on the specific requirements of the analysis.
For applications demanding the highest accuracy, precision, and sensitivity, especially when dealing with complex sample matrices, the isotope dilution GC-MS/MS method is the gold standard . The use of this compound provides a reliable means of correcting for analytical variability.
For routine quality control and when high-throughput analysis is a priority, HPLC methods with UV/DAD or fluorescence detection offer a cost-effective and reliable alternative . These methods are widely available and can provide excellent performance characteristics when properly validated. The choice of detector will depend on the required sensitivity, with fluorescence detection offering an advantage for trace-level analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. gerpac.eu [gerpac.eu]
- 7. moca.net.ua [moca.net.ua]
A Head-to-Head Battle of Analytical Techniques: Unparalleled Accuracy and Precision with Methyl Paraben-13C6 Isotope Dilution Assays
For researchers, scientists, and drug development professionals demanding the highest standards in quantitative analysis, the choice of analytical methodology is paramount. When it comes to the quantification of methyl paraben, a widely used preservative, isotope dilution mass spectrometry (IDMS) utilizing Methyl Paraben-13C6 stands out as the gold standard, offering superior accuracy and precision compared to conventional methods. This guide provides a comprehensive comparison of IDMS with other techniques, supported by experimental data, detailed protocols, and visual workflows to empower informed decisions in your analytical endeavors.
Isotope dilution is a powerful analytical technique that corrects for sample matrix effects and variations in sample preparation and instrument response. By introducing a known amount of a stable, isotopically labeled internal standard, such as this compound, into the sample, the ratio of the analyte to the internal standard is measured. This ratio remains constant throughout the analytical process, leading to highly reliable and reproducible results.
Superior Performance Metrics: A Data-Driven Comparison
The following tables summarize the key performance metrics for the quantification of methyl paraben using various analytical techniques. The data, collated from multiple studies, consistently demonstrates the superior performance of isotope dilution LC-MS/MS.
Table 1: Comparison of Accuracy (Recovery %) for Methyl Paraben Quantification
| Analytical Method | Sample Matrix | Recovery (%) |
| Isotope Dilution LC-MS/MS with this compound | Urine | 93 - 107 [1] |
| Isotope Dilution GC-MS | Baby Teethers | 93 - 99 |
| HPLC-UV | Infant Formula | 88 - 108[2] |
| HPLC-UV | Cosmetic Creams | 83 - 91 |
| UPLC | Cosmetic Products | 96.5 - 103.1 |
| LC-MS/MS (External Standard) | Domestic Wastewater | 33.4 - 96.9[3] |
Table 2: Comparison of Precision (Relative Standard Deviation - RSD %) for Methyl Paraben Quantification
| Analytical Method | Sample Matrix | Intra-day RSD (%) | Inter-day RSD (%) |
| Isotope Dilution LC-MS/MS with this compound | Urine | 1 - 8 [1] | 1 - 8 [1] |
| HPLC-UV | Infant Formula | 0.29 - 1.94[2] | 0.84 - 2.18[2] |
| UPLC | Cosmetic Products | 0.4 - 0.9 | 0.3 - 1.3 |
| LC-MS/MS (External Standard) | Domestic Wastewater | < 20 | Not Reported |
| HPLC-UV | Pharmaceutical Preparations | < 5.33 | < 6.43[4] |
Table 3: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for Methyl Paraben Quantification
| Analytical Method | Linearity (r²) | LOD | LOQ |
| Isotope Dilution LC-MS/MS with this compound | > 0.995 | ~0.1 ng/mL | 0.3 - 0.6 ng/mL [1] |
| HPLC-UV | > 0.999 | 0.2 µg/mL[2] | 0.5 µg/mL[2] |
| UPLC | Not Reported | 0.02 ng/µL | Not Reported |
| LC-MS/MS (External Standard) | Not Reported | 0.625 pg/L (for some compounds) | Not Reported |
| UV Spectroscopy | Not Reported | 0.1237 µg/mL | 0.3750 µg/mL[5] |
Disclaimer: The data presented above is compiled from various studies and may not be directly comparable due to differences in sample matrices, experimental conditions, and instrumentation.
Experimental Protocol: Isotope Dilution LC-MS/MS for Methyl Paraben Quantification
This section outlines a typical experimental protocol for the quantification of methyl paraben in a cosmetic cream sample using isotope dilution LC-MS/MS with this compound.
1. Materials and Reagents:
-
Methyl Paraben analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cosmetic cream sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of methanol and vortex for 2 minutes to extract the methyl paraben.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and dilute with water.
-
Perform solid-phase extraction (SPE) for sample clean-up. Condition the C18 SPE cartridge with methanol followed by water. Load the diluted extract, wash with water, and elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MS/MS Transitions:
-
Methyl Paraben: Precursor ion (m/z) 151.0 -> Product ion (m/z) 92.0
-
This compound: Precursor ion (m/z) 157.0 -> Product ion (m/z) 98.0
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the methyl paraben to the peak area of the this compound internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration ratio of the calibration standards.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the isotope dilution assay of methyl paraben.
Caption: Experimental workflow for isotope dilution analysis.
References
- 1. ovid.com [ovid.com]
- 2. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 4. gerpac.eu [gerpac.eu]
- 5. ijbpas.com [ijbpas.com]
Rise of 13C Labeled Standards in Paraben Analysis: An Inter-Laboratory Comparison Guide
A shift towards greater accuracy and reliability in the quantification of parabens is being driven by the adoption of stable isotope dilution analysis (IDA) employing 13C labeled internal standards. This guide provides a comparative overview of analytical methods from various research laboratories, highlighting the enhanced performance achieved through the use of these standards in diverse matrices such as cosmetics, personal care products, and human urine.
The use of 13C labeled analogs of the target parabens as internal standards effectively compensates for matrix effects and variations in sample preparation and instrumental response. This approach, often coupled with powerful techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultrahigh-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), is becoming the gold standard for accurate paraben quantification.
Comparative Performance Data
The following tables summarize key performance metrics from different studies that have utilized isotope dilution methods for paraben analysis. While not a formal round-robin study, this compilation allows for a cross-comparison of the capabilities of these advanced analytical approaches.
| Analyte | Method | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Methylparaben | GC-MS/MS | Personal Care Products | 97 - 107 | - | - | [1] |
| Ethylparaben | GC-MS/MS | Personal Care Products | 97 - 107 | - | - | [1] |
| Propylparaben | GC-MS/MS | Personal Care Products | 97 - 107 | - | - | [1] |
| Butylparaben | GC-MS/MS | Personal Care Products | 97 - 107 | - | - | [1] |
| Various Parabens | UHPLC-HRMS | Human Urine | 93 - 107 | - | 0.3 - 0.6 ng/mL | [2] |
| Methylparaben | HPLC | Infant Formula | 88 - 108 | 0.2 µg/mL | 0.5 µg/mL | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantification
| Method Validation Parameter | GC-MS/MS (Personal Care Products) [1] | UHPLC-HRMS (Human Urine) [2] |
| Linearity (r²) | > 0.995 | - |
| Precision (Repeatability) | - | 1 - 8% |
| Precision (Reproducibility) | - | 1 - 8% |
| Extraction Efficiency | > 97% | - |
Experimental Workflow & Protocols
The general workflow for paraben analysis using 13C labeled standards involves sample preparation, extraction, instrumental analysis, and data processing. The use of isotopically labeled standards is crucial from the initial step to account for any analyte loss throughout the procedure.
Detailed Experimental Protocols
1. GC-MS/MS Method for Personal Care Products [1]
-
Sample Preparation: A test portion of the personal care product is extracted with methanol.
-
Internal Standards: Four corresponding isotopically labeled parabens are added at the beginning of the sample preparation.
-
Extraction: The sample is subjected to vortexing, sonication, centrifugation, and filtration. No derivatization is required.
-
Instrumental Analysis: The four parabens are quantified by GC-MS/MS in the electron ionization mode. Dynamic selected reaction monitoring is used for enhanced sensitivity and confirmation of analytes.
2. UHPLC-HRMS Method for Human Urine [2]
-
Sample Preparation: Urine samples undergo ultrasound-assisted emulsification microextraction (USAEME).
-
Internal Standards: Labeled-analogues of the target parabens are used for accurate identification and quantification and to correct for matrix effects.
-
Instrumental Analysis: The extract is directly injected into a UHPLC system coupled with a hybrid quadrupole time-of-flight mass spectrometer (QTOF-MS). Negative electrospray ionization in the multiple reaction monitoring (MRM) mode is utilized.
-
Quantification: Peak area ratios of both the natural and the labeled-analogues in the samples and calibration standards are measured for precise quantification.
The Advantage of Isotope Dilution
The presented data underscores the robustness of using 13C labeled standards in paraben analysis. The high recovery rates, excellent linearity, and good precision reported across different laboratories and matrices demonstrate the method's ability to overcome common analytical challenges. As regulatory scrutiny of parabens continues, the adoption of these advanced and reliable analytical methodologies is paramount for ensuring consumer safety and compliance. The use of isotope dilution mass spectrometry has also been recognized as a primary method for establishing reference values in proficiency testing schemes, further solidifying its role as a benchmark technique.
References
- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13C vs. Deuterated Internal Standards in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] By closely mimicking the analyte of interest, SILs effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4][5] The two most common types of stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D).
While both are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance.[6] This guide provides an objective comparison between ¹³C-labeled and deuterated internal standards, supported by established principles and experimental observations, to help researchers select the most appropriate standard for their applications. Generally, ¹³C-labeled standards are considered superior due to their greater isotopic stability and closer physicochemical similarity to the analyte, which minimizes chromatographic isotope effects.[7][8]
Core Performance Comparison
The primary differences between ¹³C and deuterated standards stem from the "isotope effect." The relative mass difference between deuterium and hydrogen is 100%, whereas for ¹³C and ¹²C it is only about 8%.[9] This larger mass difference in deuterated compounds can alter their physicochemical properties, leading to several analytical challenges.[9]
Key Performance Metrics
-
Chromatographic Co-elution: The ideal internal standard must co-elute with the analyte to experience the same matrix effects at the same time.[7][10]
-
¹³C-Labeled Standards: Due to the minimal difference in physicochemical properties, ¹³C standards almost perfectly co-elute with their unlabeled counterparts under various chromatographic conditions.[6][8][11]
-
Deuterated Standards: Deuteration can increase the lipophilicity of a molecule, often causing a slight retention time shift in reversed-phase chromatography.[10][12] This separation can be magnified in high-resolution systems like UPLC, potentially compromising the standard's effectiveness.[6]
-
-
Matrix Effect Compensation: Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds—are a major source of inaccuracy in LC-MS.[3][6]
-
¹³C-Labeled Standards: Because they co-elute perfectly, ¹³C standards experience the exact same degree of ion suppression or enhancement as the analyte, providing the most accurate compensation.[6][7]
-
Deuterated Standards: If a retention time shift exists, the deuterated standard and the analyte enter the mass spectrometer at slightly different times.[3] This can place them in different matrix environments, leading to incomplete compensation for ion suppression and potentially scattered, inaccurate results.[10][12]
-
-
Isotopic Stability: The stability of the isotopic label throughout the analytical workflow is critical.
-
¹³C-Labeled Standards: The carbon-13 isotope is incorporated into the stable carbon backbone of the molecule.[3] It is chemically robust and not susceptible to exchange under typical analytical conditions.[2][7]
-
Deuterated Standards: Deuterium atoms, particularly when placed on heteroatoms (-OH, -NH) or activated carbon positions, can be susceptible to hydrogen-deuterium exchange with the solvent.[2][3][7] This can lead to a loss of the label and compromise quantification. While labeling at chemically inert positions minimizes this, the risk remains higher than with ¹³C.[3]
-
Quantitative Data Summary
The following table summarizes the expected performance differences based on established principles and experimental observations reported in the literature.
| Performance Metric | ¹³C-Labeled Internal Standard | Deuterated (D) Internal Standard | Rationale & Key Considerations |
| Chromatographic Co-elution | Excellent / Complete [6][8] | Variable / Potential for Shift [6][12] | The large relative mass difference of deuterium can alter molecular properties like lipophilicity, causing chromatographic separation from the analyte.[9][10] |
| Matrix Effect Compensation | Excellent [6][7] | Good to Variable [10][12] | Accurate compensation requires perfect co-elution. Any separation between the analyte and standard can lead to differential matrix effects.[10] |
| Isotopic Stability | High [3][7] | Generally High, but Potential for Back-Exchange [2] | ¹³C labels are chemically inert. Deuterium labels can be lost if placed at exchangeable positions (e.g., on N or O atoms).[3][7] |
| MS/MS Fragmentation | Identical to Analyte | Can be Altered [8] | A high number of deuterium substitutions may require different collision energies for optimal fragmentation compared to the unlabeled analyte.[8] |
| Overall Accuracy & Precision | Superior [6][8] | Generally Good, but Higher Risk of Inaccuracy [2][10] | The combination of perfect co-elution and high stability makes ¹³C standards the gold standard for robust and reliable quantification.[3][11] |
Experimental Protocols
Below is a generalized protocol for the application of a stable isotope-labeled internal standard in a quantitative LC-MS/MS bioanalysis workflow.
Protocol: Quantitative Analysis Using a SIL Internal Standard
-
Materials & Reagents
-
Analyte reference standard
-
Stable Isotope-Labeled (¹³C or Deuterated) Internal Standard (SIL-IS)
-
Control biological matrix (e.g., human plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)
-
-
Preparation of Stock and Working Solutions
-
Prepare a primary stock solution of the analyte and the SIL-IS in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples.
-
Prepare a dedicated SIL-IS working solution at a fixed concentration (e.g., 100 ng/mL). This solution will be used to spike all samples.
-
-
Sample Preparation
-
Thaw biological samples, calibrators, and QCs.
-
Aliquot a fixed volume of each sample (e.g., 100 µL) into a microcentrifuge tube.
-
Crucial Step: Add a small, fixed volume of the SIL-IS working solution to every tube (calibrators, QCs, and unknown samples) as early as possible in the workflow.[3] This ensures the IS compensates for variability in all subsequent steps.
-
Vortex mix all samples.
-
Perform sample cleanup. An example using protein precipitation:
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL) to each sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 water:acetonitrile).
-
-
-
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate retention and peak shape for the analyte.
-
Optimize mass spectrometer parameters (e.g., ionization source settings, collision energy) for both the analyte and the SIL-IS using separate infusions. Define at least two multiple reaction monitoring (MRM) transitions for each compound.
-
Inject the prepared samples and run the analytical batch, starting with blank samples, followed by the calibration curve, QCs, and then the unknown samples.
-
-
Data Processing and Quantification
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area) for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Caption: General LC-MS workflow using a Stable Isotope-Labeled Internal Standard.
Caption: Performance comparison of ¹³C vs. Deuterated internal standards.
Conclusion
For high-stakes quantitative LC-MS applications in drug development, clinical research, and regulated bioanalysis, ¹³C-labeled internal standards are the preferred choice .[3][8] Their chemical and physical properties are nearly identical to the target analyte, ensuring complete chromatographic co-elution and superior compensation for matrix effects.[6][7] This leads to greater accuracy, precision, and method robustness.
Deuterated standards, while often more readily available and less expensive, carry inherent risks such as chromatographic separation and potential isotopic instability.[2] These factors can compromise data quality if not rigorously evaluated during method validation.[3] While deuterated standards can be used successfully, their performance must be carefully verified for each specific analyte and matrix to ensure they provide reliable quantification.[3][12]
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ukisotope.com [ukisotope.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. foodriskmanagement.com [foodriskmanagement.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for Methylparaben Quantification: Evaluating Linearity and Recovery with and without a Stable Isotope-Labeled Internal Standard
In the realm of pharmaceutical and cosmetic quality control, accurate quantification of preservatives like methylparaben is paramount. This guide provides a comparative analysis of analytical methodologies, focusing on linearity and recovery studies. We will explore a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and contrast it with the enhanced precision offered by methods employing a stable isotope-labeled internal standard, Methyl Paraben-13C6, typically used in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy for improving the accuracy and precision of quantitative analyses.[1] This is because the internal standard behaves nearly identically to the analyte of interest (unlabeled methylparaben) during sample preparation, extraction, and chromatographic separation. By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of analyte during sample processing can be corrected for by measuring the ratio of the analyte to the internal standard.
Performance Data of Analytical Methods for Methylparaben
The following table summarizes the performance characteristics of a validated HPLC-UV method for the quantification of methylparaben, as reported in various studies. This provides a baseline for the expected performance of a standard analytical method that does not employ a stable isotope-labeled internal standard.
Table 1: Linearity and Recovery Data for Methylparaben by HPLC-UV
| Parameter | Result | Reference |
| Linearity Range | 0.5–20 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.9995 | [3] |
| Recovery | 88–108% | [2] |
| Repeatability (RSD) | 0.29–1.94% (within day) | [2] |
| Intermediate Precision (RSD) | 0.84–2.18% (between day) | [2] |
| Limit of Detection (LOD) | 0.2 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | [2] |
Comparison of Analytical Approaches
The choice of analytical method often depends on the required level of sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely used technique, methods incorporating a stable isotope-labeled internal standard with mass spectrometry detection offer significant advantages, particularly for complex matrices or when high precision is required.
Table 2: Comparison of HPLC-UV and LC-MS with an Internal Standard
| Feature | HPLC-UV without Internal Standard | LC-MS with this compound Internal Standard |
| Principle | UV absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Matrix Effect Compensation | Limited | Excellent |
| Correction for Sample Loss | No | Yes |
| Precision | Good | Excellent |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols
HPLC-UV Method for Methylparaben Quantification
This protocol is a representative example based on validated methods for the determination of methylparaben in various samples.[2][3]
Objective: To determine the concentration of methylparaben in a sample using HPLC with UV detection.
Materials:
-
Methylparaben reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Glacial acetic acid or phosphate buffer
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v).[3] Alternatively, a buffered mobile phase such as a mixture of glacial acetic acid in water and methanol can be used.[2] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of methylparaben in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.5–20 µg/mL).[2]
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a liquid sample, it may involve dilution. For a semi-solid or solid sample, an extraction step with a suitable solvent (e.g., methanol) may be necessary.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and the prepared samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the methylparaben standard against its concentration. Determine the concentration of methylparaben in the samples by interpolating their peak areas on the calibration curve.
Caption: Experimental workflow for HPLC-UV analysis of Methylparaben.
Conceptual LC-MS Method with this compound Internal Standard
Objective: To accurately quantify methylparaben in a complex matrix using LC-MS with a stable isotope-labeled internal standard.
Materials:
-
Methylparaben reference standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (or other suitable modifier)
-
LC-MS/MS system
-
Analytical column (e.g., C18)
Procedure:
-
Mobile Phase Preparation: Prepare appropriate mobile phases for gradient elution, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Solution Preparation: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled methylparaben.
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.
-
Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the sample matrix.
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution using Mobile Phases A and B.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL
-
Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both methylparaben and this compound.
-
-
Analysis: Inject the calibration standards and the prepared samples into the LC-MS/MS system.
-
Data Analysis:
-
For each injection, determine the peak areas for both methylparaben and this compound.
-
Calculate the ratio of the peak area of methylparaben to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of methylparaben in the calibration standards.
-
Determine the concentration of methylparaben in the samples from the calibration curve using their measured peak area ratios.
-
Caption: Logical workflow for using an internal standard to correct for variability.
References
A Comparative Guide to the Limit of Detection and Quantification of Parabens Using Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of parabens in various matrices is crucial for safety and regulatory compliance. The use of isotopically labeled internal standards in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a widely accepted approach for achieving high accuracy and precision. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for common parabens, with a focus on methods utilizing isotopically labeled internal standards, including Methyl Paraben-13C6.
Performance Comparison: LOD and LOQ Values
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The use of corresponding isotopically labeled internal standards is a key strategy to correct for matrix effects and variations during sample preparation and analysis.[1][2][3]
The following table summarizes the LOD and LOQ values for various parabens reported in scientific literature, employing different isotopically labeled internal standards. These values can vary depending on the analytical instrument, matrix, and specific experimental conditions.
| Analyte | Internal Standard | Method | LOD | LOQ | Matrix |
| Methyl Paraben | Corresponding isotopically labeled paraben | GC-MS/MS | - | - | Personal Care Products |
| Ethyl Paraben | Corresponding isotopically labeled paraben | GC-MS/MS | - | - | Personal Care Products |
| Propyl Paraben | Corresponding isotopically labeled paraben | GC-MS/MS | - | - | Personal Care Products |
| Butyl Paraben | Corresponding isotopically labeled paraben | GC-MS/MS | - | - | Personal Care Products |
| Methyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Ethyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Propyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Isopropyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Butyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Isobutyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Pentyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Hexyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Benzyl Paraben | Labeled-analogues | UHPLC-HRMS | - | 0.3 - 0.6 ng/mL | Human Urine |
| Methyl Paraben | - | LC-MS/MS | 60 µg L⁻¹ | - | Domestic Wastewater |
| Methyl Paraben | - | HPLC-UV | 0.2 µg/mL | 0.5 µg/mL | Infant Formulae |
Note: Specific values for LOD were not always provided in the cited literature.
Experimental Workflow for Paraben Quantification
The determination of LOD and LOQ for parabens using an isotopically labeled internal standard like this compound typically follows a structured workflow. This process ensures the method's validity and reliability.
Caption: Experimental workflow for determining the LOD and LOQ of parabens.
Detailed Experimental Protocol
The following is a generalized protocol for the determination of parabens in a given matrix using an isotopically labeled internal standard. Researchers should optimize this protocol for their specific application and matrix.
1. Reagents and Materials:
-
Paraben standards (e.g., Methyl, Ethyl, Propyl, Butyl Paraben)
-
Isotopically labeled internal standard (e.g., this compound)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
Vortex mixer, centrifuge, and solvent evaporator
2. Standard Solution Preparation:
-
Prepare individual stock solutions of each paraben and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all parabens at a desired concentration by diluting the stock solutions.
-
Prepare a working solution of the internal standard.
3. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample matrix.
-
Spike the sample with a known amount of the internal standard solution (e.g., this compound) at the beginning of the preparation process to account for any loss during extraction.[2][3]
-
For Liquid Samples (e.g., cosmetics, urine):
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
For Solid/Semi-solid Samples (e.g., creams):
-
Disperse the sample in a suitable solvent and perform extraction, potentially with the aid of sonication or vortexing.[2]
-
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is typical.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for parabens.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each paraben and the internal standard should be optimized.
-
5. Data Analysis and LOD/LOQ Determination:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using statistical methods based on the standard deviation of the response and the slope of the calibration curve.
This guide provides a foundational understanding of the analytical performance and methodology for paraben quantification using isotopically labeled internal standards. For specific applications, it is imperative to perform in-house method validation to ensure the accuracy and reliability of the results.
References
- 1. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Analytical Method Robustness: A Comparative Guide to ¹³C Internal Standards
In the landscape of analytical research and drug development, the precision and reliability of quantitative methods are paramount. The choice of an internal standard is a critical determinant of an analytical method's robustness, directly impacting its ability to correct for variations during sample preparation and analysis. Among the available options, stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides an objective comparison of ¹³C-labeled internal standards against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
The Superiority of ¹³C Internal Standards
Stable isotope-labeled internal standards that incorporate carbon-13 (¹³C) are often considered superior to their deuterated (²H or D) counterparts. The inclusion of the heavier ¹³C isotope provides greater chemical stability and minimizes the "isotope effect," which can cause slight differences in physicochemical properties and chromatographic retention times between the analyte and the internal standard.[1] This co-elution is crucial for accurately compensating for matrix effects, a common challenge in complex biological samples where co-eluting compounds can suppress or enhance the analyte's signal.[2]
Key Advantages of ¹³C Internal Standards:
-
Co-elution with Analyte: ¹³C-labeled standards have chemical and physical properties that are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2] This leads to perfect co-elution, which is essential for effective matrix effect compensation.[2]
-
Chemical Stability: The ¹³C isotope is chemically stable and does not undergo back-exchange, a potential issue with deuterated standards, especially those with labels on exchangeable positions. This stability ensures the isotopic integrity of the standard throughout the analytical process.[3]
-
Minimal Isotope Effect: The relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium. This results in a negligible chromatographic isotope effect, meaning the ¹³C internal standard and the analyte experience the same matrix effects at the same time, leading to more accurate and precise results.[2]
-
Improved Data Quality: The use of ¹³C internal standards has been shown to improve the accuracy and precision of quantitative assays by more effectively compensating for ion suppression and other sources of variability.
Comparative Performance Data
The robustness of an analytical method is evaluated through various validation parameters. The following tables summarize the comparative performance of ¹³C internal standards against other alternatives based on experimental data from various studies.
Table 1: Comparison of Method Performance Parameters
| Parameter | ¹³C-Labeled Internal Standard | Deuterated Internal Standard | Structural Analog Internal Standard |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | Can be variable, often lower |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[1] | May show slightly higher variability[1] | Generally higher %CV |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Can be affected by isotope effects | Prone to larger bias due to different physicochemical properties |
| Matrix Effect | Effectively compensated | Incomplete compensation possible due to chromatographic shift | Poor compensation due to different ionization efficiencies |
| Recovery | Tracks analyte recovery closely | May differ slightly from analyte recovery | Can differ significantly from analyte recovery |
Table 2: Impact of Internal Standard Choice on Assay Precision and Accuracy for a Depsipeptide [4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| SIL Internal Standard | 100.3 | 7.6 |
| Analog Internal Standard | 96.8 | 8.6 |
This data indicates that the use of a SIL internal standard resulted in a significant improvement in both the precision and accuracy of the assay.[4]
Table 3: Reduction in Coefficient of Variation (%CV) in Lipidomics Analysis [5]
| Normalization Method | Average CV% |
| Non-normalized | 11.01 |
| Total Ion Count (TIC) | Reduced CV% |
| ¹³C-Internal Standard Mix | 6.36 |
The use of a biologically generated ¹³C-internal standard mixture resulted in a significant reduction in the average CV% compared to non-normalized data, demonstrating improved precision in a complex lipidomics analysis.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of an analyte in a biological matrix using a ¹³C internal standard with LC-MS/MS.
Experimental Protocol 1: Quantification of Maropitant in Plasma
This protocol is a representative example for the bioanalysis of a small molecule in plasma.
-
Sample Preparation:
-
Thaw plasma samples and internal standard (Maropitant-¹³C,d3) working solution at room temperature.
-
Vortex mix the plasma sample.
-
To a 1.5 mL polypropylene tube, add 100 µL of the plasma sample.
-
Add 25 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and the ¹³C internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Protocol 2: Lipidomics Analysis using a Biologically Generated ¹³C-Internal Standard Mixture [6]
-
Generation of ¹³C-Internal Standard Mixture:
-
Culture a microorganism (e.g., Pichia pastoris) in a medium containing ¹³C-glucose as the sole carbon source to achieve uniform ¹³C-labeling of its lipids.
-
Harvest the cells and extract the lipids using a chloroform/methanol/water mixture (Bligh and Dyer method).[6]
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
-
Sample Preparation:
-
To a plasma sample, add a known amount of the ¹³C-labeled lipid extract as the internal standard.
-
Perform lipid extraction from the plasma sample using a suitable method (e.g., methyl-tert-butyl ether (MTBE) extraction).
-
Dry the lipid extract and reconstitute it in the injection solvent.
-
-
LC-MS Analysis:
-
Perform reversed-phase or HILIC chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
-
Data Processing and Normalization:
-
Identify and quantify the native (¹²C) and labeled (¹³C) lipid species using specialized software.
-
For each identified lipid, normalize the peak area of the native lipid to the peak area of its corresponding ¹³C-labeled internal standard.
-
This compound-specific normalization corrects for variations in extraction efficiency, matrix effects, and instrument response for each individual lipid.
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in selecting an ideal internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis using a ¹³C internal standard.
Caption: Decision pathway for selecting an optimal internal standard.
Conclusion
The robustness of an analytical method is fundamental to generating high-quality, reliable data in research and development. The evidence strongly supports the use of ¹³C-labeled internal standards as the preferred choice for enhancing method robustness, particularly in LC-MS-based assays. Their ability to co-elute with the analyte and their chemical stability lead to more effective compensation for matrix effects and other sources of analytical variability. While deuterated standards and structural analogs can be used, they require more extensive validation to ensure they do not compromise data quality. For assays demanding the highest level of accuracy and precision, the investment in a ¹³C-labeled internal standard is a scientifically sound decision that contributes to the overall success of a project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. scispace.com [scispace.com]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Comparison of different extraction methods for paraben analysis with Methyl Paraben-13C6
A Comparative Guide to Paraben Extraction Methods for Chromatographic Analysis
The accurate quantification of parabens—a class of preservatives widely used in pharmaceuticals, cosmetics, and food products—is critical for regulatory compliance and safety assessment. The choice of extraction method is paramount, directly impacting the recovery, cleanliness, and overall reliability of the analytical results. This guide provides an objective comparison of common extraction techniques for paraben analysis, supported by performance data from various studies. For optimal accuracy and to correct for matrix effects and analyte loss during sample preparation, it is standard practice to spike the sample with an isotopically labeled internal standard, such as Methyl Paraben-13C6, prior to extraction.
Performance Comparison of Key Extraction Methods
The selection of an extraction method often involves a trade-off between recovery rates, speed, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of four prevalent methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS, and Dispersive Liquid-Liquid Microextraction (DLLME).
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery (%) | 83 - 106%[1][2] | Generally lower than modern methods | 70 - 120%[3][4] | 80.9 - 114.5%[5][6] |
| RSD (%) | 4 - 9%[1] | Variable | < 20% (often < 5%)[3][4] | 1.8 - 9.3%[6][7] |
| LOD | 0.001% to 0.2 mg/kg[1][8] | ~2.36 µg/mL[9] | 0.1 - 0.2 ng/mL[10] | 0.021 - 0.15 ng/mL[6][7] |
| LOQ | ~0.5 mg/kg[8] | ~7.86 µg/mL[9] | Not consistently reported | As low as 0.3 µg/mL[5] |
| Solvent Usage | Moderate | High | Low | Very Low |
| Throughput | Moderate | Low | High | Moderate |
| Selectivity | High (sorbent-dependent) | Low | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the compared extraction techniques.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that separates parabens from complex matrices based on their physical and chemical properties relative to a solid sorbent.
Protocol:
-
Sample Preparation: Dissolve or dilute the sample (e.g., 1.0 mL of syrup in 9.0 mL of methanol) and adjust the pH if necessary.[1] Centrifuge to remove insoluble excipients.[1]
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or styrene-divinylbenzene) by passing 3 mL of acetonitrile, followed by 3 mL of deionized water.[2]
-
Sample Loading: Apply the prepared sample supernatant (e.g., 1.0 mL) to the conditioned cartridge.[1]
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 3 mL of 75:25 water/acetonitrile) to remove interferences.[2]
-
Elution: Elute the target parabens with a strong organic solvent (e.g., 3 mL of methanol).[2]
-
Analysis: The collected eluate can be diluted and injected directly into an HPLC system for analysis.[2]
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. affinisep.com [affinisep.com]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and pre-concentration of parabens in liquid pharmaceutical samples by dispersive liquid-liquid microextraction based on deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple solvent collection technique for a dispersive liquid-liquid microextraction of parabens from aqueous samples using low-density organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of seven paraben preservatives in aquatic seasoning using solid-phase extraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Paraben-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl Paraben-13C6, a stable isotope-labeled compound used in various research applications. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as rubber gloves.[1]
-
Eye Protection: Use safety glasses or goggles. For larger quantities, a full face shield is recommended.[1]
-
Body Protection: Don appropriate personal protective clothing, like overalls and safety shoes, to prevent skin contact.[1]
Handling and Storage:
-
Handle in a well-ventilated area, or use only outdoors.[1]
-
Minimize dust generation and accumulation for solid forms.[1]
-
Store in a cool, well-ventilated place with the container tightly closed.[1]
-
For solutions, such as this compound in methanol, keep away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste.
-
Waste Identification and Segregation:
-
Identify the waste as "hazardous chemical waste."
-
Segregate this compound waste from other laboratory waste streams to prevent unintentional reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting the waste.
-
The container must be clearly marked with the chemical name ("this compound") and associated hazard symbols.
-
-
Disposal of Unused Product and Contaminated Materials:
-
Unused Product: Dispose of the unused product as hazardous waste.[2] Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment, absorbent materials from spills, and empty containers, should also be treated as hazardous waste and placed in the designated waste container.
-
-
Engage a Professional Waste Disposal Service:
-
Contact a licensed professional waste disposal service to handle the collection and final disposal of the chemical waste.[2]
-
Ensure the disposal service is aware of the chemical's properties to facilitate proper handling and disposal in accordance with local, regional, and national regulations.[1][3][4]
-
Spill Management
In the event of a spill, follow these procedures:
-
Isolate the Area: Immediately isolate the spill or leak area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to soak up the spill.[5] For solid spills, cover with a plastic sheet to minimize dust and then carefully place the material into a clean, dry, and covered container.[1][3]
-
Decontamination: Clean the contaminated surfaces and equipment thoroughly, observing environmental regulations.[1]
-
Prevent Environmental Release: Prevent the spilled material from entering drains, sewers, or public waters.[1][2]
Hazard Summary
The following table summarizes the key hazard information for Methyl Paraben. Note that this compound will have similar hazards, and if in a solvent like methanol, the hazards of the solvent will also apply.[2]
| Hazard Type | GHS Classification | Precautionary Statements |
| Health Hazards | Causes skin irritation (H315)[4], Causes serious eye irritation (H319)[4], May cause respiratory irritation (H335)[4]. For solutions in methanol: Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)[2], Causes damage to organs (H370)[2]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Environmental Hazards | Harmful to aquatic life (H402), Toxic to aquatic life with long-lasting effects (H411). | P273: Avoid release to the environment. P391: Collect spillage. |
| Physical Hazards (for solution in Methanol) | Highly flammable liquid and vapor (H225)[2]. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P233: Keep container tightly closed.[2] P240: Ground/Bond container and receiving equipment.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Logistics for Handling Methyl Paraben-13C6
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl Paraben-13C6. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Physical and Chemical Properties
This compound is a stable, non-volatile compound used as an antimicrobial preservative and as an internal standard for quantitative analysis.[1] It is essential to understand its properties to handle it safely.
| Property | Value | Citations |
| Chemical Formula | C₈H₈O₃ (with 6 carbon atoms being ¹³C isotopes) | [2] |
| Molecular Weight | ~158.10 g/mol | [2][3] |
| Appearance | Colorless to white crystalline powder or solid. | [4] |
| Melting Point | 125 - 128 °C | [4][5] |
| Boiling Point | 280 °C at 760 mmHg | [5] |
| Solubility | Information not readily available in provided search results. | |
| Stability | Stable under normal conditions. | [6][7] |
| Hazards (Solid Form) | Causes skin, eye, and respiratory irritation.[4][8] May form combustible dust concentrations in air.[7] |
Operational Plan: Handling Procedures
A systematic approach is critical when working with this compound to minimize exposure and ensure safety. Operations should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Engineering Controls
-
Ventilation: Always handle this compound in an efficient fume hood or a well-ventilated laboratory space to minimize inhalation of dust.[4]
-
Safety Stations: Ensure that safety showers and eyewash facilities are readily accessible within the immediate work area for emergency use.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.[5][7][9]
-
Hand Protection: Wear impervious chemical-resistant gloves, such as rubber gloves.[4][9]
-
Body Protection: A lab coat or chemical-resistant overalls should be worn to protect the skin.[4][9] For tasks with a higher risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: For nuisance exposures to dust, a NIOSH-approved P95 or P1 particle respirator is recommended.[10] For higher-level protection or when handling solutions that may produce vapors, use appropriate respirator cartridges tested and approved under government standards.[10]
Handling and Experimental Workflow
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct weighing and transferring of the powder within a fume hood or a ventilated enclosure to control dust. Use non-sparking tools to avoid ignition of dust clouds.[7]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, especially before eating, drinking, or smoking.[8] Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect all waste materials, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[10]
-
Disposal should be in accordance with all applicable local, regional, national, and international regulations.[4][11] The waste may be sent to a hazardous or special waste collection point.[8]
-
Some sources suggest chemical incineration as a possible disposal method.[12]
-
-
Container Disposal:
-
Do not reuse empty containers.[9] Contaminated packaging should be disposed of in the same manner as the chemical waste.
-
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H8O3 | CID 117065203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1581694-95-2 | LGC Standards [lgcstandards.com]
- 4. redox.com [redox.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. certifiedsafetymfg.com [certifiedsafetymfg.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nwabr.org [nwabr.org]
- 11. isotope.com [isotope.com]
- 12. bioshopcanada.com [bioshopcanada.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
